1,3,5-Tri(4-acetylphenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGLMQQYMQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406777 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47732-99-0 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Tri(4-acetylphenyl)benzene
CAS Number: 47732-99-0
This technical guide provides a comprehensive overview of 1,3,5-Tri(4-acetylphenyl)benzene, a symmetrical aromatic compound with significant applications in materials science and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and characterization.
Core Chemical and Physical Properties
This compound is characterized by a central benzene ring substituted with three 4-acetylphenyl groups at the 1, 3, and 5 positions, giving it a distinct trigonal symmetry.[1] This structure makes it a valuable building block, particularly in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1]
| Property | Value | Reference |
| CAS Number | 47732-99-0 | [1] |
| IUPAC Name | 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | [1] |
| Molecular Formula | C₃₀H₂₄O₃ | [1] |
| Molecular Weight | 432.5 g/mol | [1] |
| Melting Point | 256°C | [2] |
| Purity | ≥97% - 98% | [3] |
| Appearance | White to cream-colored solid | [2] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Key Data Points | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 2.65 (s, 9H), 7.78 (t-d, 6H), 7.85 (s, 3H), 8.08 (t-d, 6H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 26.93, 126.33, 127.71, 129.29, 136.60, 141.79, 145.27, 197.81 | [2] |
| Infrared (IR) (ATR) | νC=O 1670 cm⁻¹ (s), νC=C 1600 cm⁻¹ (m), νC=C-H 3020 cm⁻¹ (w) | [2] |
| Mass Spectrometry | The fragmentation pattern often shows the loss of acetyl groups (mass 43) and the formation of phenyl cation fragments.[1] | [1] |
Experimental Protocols
Synthesis of this compound
The most common synthetic route is the acid-catalyzed cyclotrimerization of 4-acetylphenyl derivatives.[1] A representative procedure adapted from a published method for a similar compound is as follows:
Materials:
-
1,3,5-triphenylbenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), dried
-
5% Sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Under a nitrogen atmosphere, dissolve AlCl₃ (33 g, 0.25 mol) in acetyl chloride (180 mL, 2.5 mol) in a 1-L round-bottom flask and cool in an ice/water bath.[2]
-
In a separate flask, dissolve 1,3,5-triphenylbenzene (10 g, 0.033 mol) in dried DCM (200 mL) and cool in an ice/water bath.[2]
-
Transfer the DCM solution to a chilled, nitrogen-purged dropping funnel and add it gradually to the cold AlCl₃/acetyl chloride solution. The solution will turn a deep red color.[2]
-
After the addition is complete, pour the reaction mixture into a beaker containing 1800 mL of ice and stir overnight, forming a light yellow slurry.[2]
-
Isolate the DCM phase using a separatory funnel and wash the aqueous phase with DCM (3 x 200 mL).[2]
-
Combine the DCM phases, wash with 5% sodium bicarbonate solution (2 x 200 mL), then dry over MgSO₄ and filter.[2]
-
Evaporate the solvent to yield a cream-colored solid.[2]
-
Purify the solid by stirring with 1 L of boiling ethanol for 30 minutes and filtering while hot. Repeat the hot ethanol washing until the solvent is no longer discolored.[2]
-
Dry the filter cake overnight to yield the final product.[2]
Applications and Logical Workflow
This compound is a key building block in materials science due to its symmetrical structure and reactive acetyl groups.[1] These features allow for its use in the construction of complex, porous materials.
Caption: Logical workflow for the application of this compound.
Potential in Drug Development and Biological Activity
While primarily utilized in materials science, some triaryl compounds have shown potential biological activities, including antioxidant, anticancer, and antimicrobial effects.[1] The unique structure of this compound makes it an interesting scaffold for further investigation in medicinal chemistry. Its acetyl groups can be modified to introduce various pharmacophores, potentially leading to the development of novel therapeutic agents.
The synthesis of derivatives, such as 1,3,5-tris(4-carboxyphenyl)benzene, from this compound, highlights a pathway to creating molecules with different functional groups that could be explored for biological interactions.[2]
Caption: Synthetic pathway to potential bioactive molecules.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) before handling any chemical substances.
References
solubility of 1,3,5-Tri(4-acetylphenyl)benzene in common organic solvents
A Technical Guide to the Solubility of 1,3,5-Tri(4-acetylphenyl)benzene
Introduction
This compound is a highly symmetric, polyaromatic ketone. Its rigid, C3-symmetric structure makes it a valuable building block (ligand) in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] The solubility of this compound is a critical parameter for its synthesis, purification, and application in materials science, directly impacting reaction conditions, crystallization, and processing.
This technical guide provides a summary of the known solubility characteristics of this compound in common organic solvents, outlines a general protocol for its quantitative solubility determination, and details its synthesis and purification, which offers further insight into its solvent compatibility.
Molecular Structure and Qualitative Solubility Profile
The structure of this compound consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-acetylphenyl groups. The molecule's large, nonpolar, aromatic surface area dominates its character, while the three acetyl groups introduce moderate polarity and potential for hydrogen bonding.
Quantitative solubility data for this compound is not widely available in published literature. However, analysis of its synthesis and purification procedures provides significant qualitative insights into its solubility profile:
-
Dichloromethane (DCM): The compound's precursor, 1,3,5-triphenylbenzene, is dissolved in DCM during the synthesis, suggesting that the final product, this compound, likely possesses some solubility in chlorinated solvents like DCM.[2]
-
Ethanol: The crude product is purified by washing it with boiling ethanol.[2] The solid is filtered while the ethanol is hot, a technique used to remove impurities that are soluble in hot ethanol while the desired compound remains largely insoluble. This indicates that this compound has low solubility in hot ethanol and likely even lower solubility at room temperature.
-
1,4-Dioxane: In a procedure for a subsequent reaction, the compound was reported as being "suspended" in 1,4-dioxane, not dissolved.[2] This implies that it is not freely soluble in dioxane at room temperature.
Based on its structure, it is anticipated to be most soluble in nonpolar to moderately polar aromatic or chlorinated organic solvents and less soluble in highly polar solvents (like water) or nonpolar aliphatic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound. Therefore, a standardized experimental protocol is provided below for researchers to determine solubility in solvents relevant to their specific application.
General Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the equilibrium solubility of a compound like this compound using the isothermal shake-flask method.
4.1 Materials and Equipment
-
This compound (purity >98%)
-
Analytical balance (±0.01 mg)
-
Selection of organic solvents (e.g., Dichloromethane, Chloroform, Toluene, Tetrahydrofuran, Acetone, N,N-Dimethylformamide)
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC or UV-Vis spectrophotometer for analysis
-
Volumetric flasks and pipettes
4.2 Procedure
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the analytical method being used.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
This workflow is visualized in the diagram below.
Synthesis and Purification Protocol
Understanding the synthesis provides context for the compound's solubility. The following protocol is adapted from a published method.[2]
5.1 Synthesis
-
Reactant Preparation: In a 1-L round-bottom flask under a slow flow of nitrogen, dissolve aluminum chloride (AlCl₃, 33 g) in acetyl chloride (180 mL) and chill the solution in an ice/water bath.
-
Starting Material Solution: In a separate flask, dissolve 1,3,5-triphenylbenzene (10 g) in dried dichloromethane (DCM, 200 mL) and chill this solution in an ice/water bath.
-
Friedel-Crafts Acylation: Gradually add the DCM solution of 1,3,5-triphenylbenzene to the cold AlCl₃/acetyl chloride solution. The mixture will turn a deep red color.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, during which a precipitate will form.
-
Quenching: Slowly pour the reaction mixture into 1800 mL of ice and stir overnight. This results in a light yellow slurry.
5.2 Workup and Purification
-
Extraction: Isolate the DCM phase using a separatory funnel. Wash the remaining aqueous phase with DCM (3 x 200 mL).
-
Washing: Combine all DCM phases and wash them with a 5% sodium bicarbonate solution (2 x 200 mL).
-
Drying and Evaporation: Dry the combined DCM phase over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield a cream-colored solid.
-
Purification by Hot Wash: Stir the solid in 1 L of boiling ethanol for 30 minutes and filter while hot. Repeat this hot ethanol washing until the filtrate is no longer discolored.
-
Final Drying: Dry the resulting white solid filter cake overnight.
The synthesis and purification process is illustrated in the diagram below.
References
An In-depth Technical Guide to the Electronic Properties of 1,3,5-Tri(4-acetylphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 1,3,5-Tri(4-acetylphenyl)benzene, a symmetrically substituted aromatic compound with significant potential in materials science and as a scaffold in medicinal chemistry. The document details the molecule's synthesis, theoretical electronic structure, and the experimental protocols for its characterization. Particular emphasis is placed on its potential applications in drug development, leveraging the unique characteristics of the triphenylbenzene core and the influence of its acetyl functional groups.
Introduction
This compound is a unique organic molecule characterized by a central benzene ring symmetrically substituted with three 4-acetylphenyl groups. This C3-symmetric structure imparts notable thermal stability and specific electronic and photophysical properties. The presence of electron-withdrawing acetyl groups significantly influences its electronic landscape, making it an interesting candidate for various applications, including as a building block for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and as a core structure in the design of functional materials and potential therapeutic agents.[1] This guide serves to consolidate the current understanding of its electronic properties and to provide detailed methodologies for its further investigation.
Synthesis and Structural Characterization
The primary synthetic route to this compound is through the acid-catalyzed cyclotrimerization of 4-acetylphenyl derivatives.[2] This reaction, a type of aldol condensation, efficiently constructs the central tri-substituted benzene ring.
A general synthetic approach involves the reaction of a 4-acetylphenyl precursor in the presence of a catalyst, with temperature and reaction time being critical parameters for optimizing the yield.[2]
Structural Features: The molecule possesses a planar central benzene ring with the three peripheral acetylphenyl groups twisted out of this plane, often adopting a propeller-like conformation in the solid state. This non-planar structure can influence its packing in the solid state and its solubility.
Electronic and Optical Properties
The electronic properties of this compound are largely dictated by its extended π-conjugated system and the presence of the electron-withdrawing acetyl groups.
Frontier Molecular Orbitals and Energy Gap
Theoretical studies, specifically Density Functional Theory (DFT) calculations, provide insight into the frontier molecular orbitals (FMOs) of the molecule. The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized primarily on the central triphenylbenzene core, which is the electron-donating part of the molecule. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be concentrated on the peripheral acetyl groups, which act as the electron-accepting moieties.
This spatial separation of the HOMO and LUMO is a key characteristic that influences the molecule's charge transfer properties upon photoexcitation.
Table 1: Theoretical Electronic Properties of this compound
| Property | Theoretical Value | Method |
| HOMO-LUMO Gap (Eg) | 3.5 - 4.0 eV | DFT[2] |
| Experimental HOMO | Not Reported | Cyclic Voltammetry |
| Experimental LUMO | Not Reported | Cyclic Voltammetry |
| Optical Band Gap | Not Reported | UV-Vis Spectroscopy |
Note: Experimental values are yet to be reported in the literature and are included here as a guide for future characterization.
Spectroscopic Properties
Table 2: Spectroscopic Properties of this compound (Expected)
| Property | Expected Wavelength (nm) | Notes |
| Absorption Maximum (λ_abs_) | ~250-350 | Based on the parent 1,3,5-triphenylbenzene structure and the effect of acetyl groups. |
| Emission Maximum (λ_em_) | >350 | A significant Stokes shift is anticipated. |
| Fluorescence Quantum Yield (Φ_F_) | Moderate | The acetyl groups may provide non-radiative decay pathways, potentially lowering the quantum yield compared to the parent compound. |
Experimental Protocols
The following sections detail the standard experimental procedures for characterizing the electronic and optical properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Protocol:
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential between appropriate limits.
-
Data Analysis: Determine the onset oxidation potential (E_ox_) and onset reduction potential (E_red_) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox_ (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red_ (vs Fc/Fc+) + 4.8]
-
Caption: Workflow for the synthesis and electronic characterization of this compound.
UV-Vis Absorption and Fluorescence Spectroscopy
These techniques are used to determine the optical properties of the molecule, including its absorption and emission spectra.
Protocol:
-
Solution Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). A typical concentration range is 10^-6^ to 10^-5^ M.
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Fluorescence Measurement: Record the emission and excitation spectra using a spectrofluorometer. The excitation wavelength for the emission spectrum should be set at the absorption maximum determined from the UV-Vis spectrum.
-
Quantum Yield Determination (Relative Method):
-
Select a standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
The quantum yield (Φ_s_) of the sample is calculated using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
-
Relevance to Drug Development
The 1,3,5-triphenylbenzene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The rigid, C3-symmetric nature of this core provides a well-defined three-dimensional orientation for appended functional groups, which can be crucial for specific drug-receptor interactions.
The Role of Acetyl Groups
The acetyl groups in this compound play a significant role in modulating its properties for potential pharmaceutical applications:
-
Polarity and Solubility: The acetyl groups increase the polarity of the molecule compared to the parent triphenylbenzene, which can influence its solubility in biological media.
-
Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a critical interaction in many drug-receptor binding events.[3]
-
Metabolic Stability: The acetyl group can influence the metabolic stability of a drug molecule. In some cases, it can be a site for metabolism, while in others, its electron-withdrawing nature can protect adjacent aromatic rings from oxidative metabolism.
-
Bioisosteric Replacement: The acetyl group can be a starting point for further chemical modification to introduce other functional groups through well-established chemical transformations, allowing for the exploration of structure-activity relationships.
Caption: Conceptual diagram of this compound as a central scaffold in a multi-functional drug molecule.
Potential Applications
-
Scaffold for Drug Design: The triphenylbenzene core can be used to design novel molecules with specific spatial arrangements of pharmacophores to target proteins, enzymes, or nucleic acids.
-
Bioimaging and Diagnostics: The inherent fluorescence of the triphenylbenzene core, although potentially modest in this specific compound, can be enhanced through further chemical modification. This opens up possibilities for its use as a fluorescent probe for bioimaging applications.
-
Drug Delivery: The rigid structure and the potential for functionalization make it a candidate for the construction of nano-sized drug delivery vehicles, where the core provides structural integrity and the surface can be modified for targeting and drug loading.
Conclusion
This compound is a molecule with a rich potential stemming from its unique electronic and structural properties. While detailed experimental characterization of its electronic and photophysical properties is still emerging, theoretical calculations and comparisons with related compounds provide a strong foundation for its further investigation. The methodologies outlined in this guide offer a clear path for researchers to experimentally validate and expand upon the current understanding of this promising compound. For drug development professionals, the 1,3,5-triphenylbenzene scaffold, functionalized with versatile acetyl groups, represents an attractive starting point for the design of novel therapeutics and diagnostic agents. Further research into this molecule is warranted to fully unlock its potential in both materials science and medicine.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Tri(4-acetylphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tri(4-acetylphenyl)benzene is a symmetrical aromatic ketone with a triphenylbenzene core. Its unique structure, featuring three acetyl groups, makes it a valuable precursor in the synthesis of various materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] The thermal stability of this compound is a critical parameter for its application in materials science, where high-temperature processing is often required. Understanding its decomposition temperature and behavior under thermal stress is essential for predicting the performance and longevity of materials derived from it.
Thermal Stability and Decomposition Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the thermal decomposition of this compound. Therefore, the following table is presented as a template for the types of data that should be collected and analyzed. The values presented are illustrative and should be determined experimentally.
| Thermal Property | Value (°C) | Notes |
| Melting Point (Tm) | Data not available | Expected to be a sharp melting point for a pure crystalline solid. |
| Decomposition Temperature (5% weight loss, Td5) | Data not available | Onset of thermal decomposition. |
| Decomposition Temperature (10% weight loss, Td10) | Data not available | Significant thermal decomposition underway. |
| Decomposition Temperature (50% weight loss, Td50) | Data not available | Mid-point of thermal decomposition. |
It is highly recommended that these values be determined experimentally using the protocols outlined below.
Experimental Protocols
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal properties of this compound. These protocols are based on standard practices for the analysis of organic small molecules and conditions reported for similar compounds.[2]
3.1. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 5 °C/min.[2] A higher heating rate (e.g., 10 or 20 °C/min) can be used for preliminary screening.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset of decomposition (Td-onset) and the temperatures at which 5%, 10%, and 50% weight loss occurs (Td5, Td10, Td50).
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
3.2. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of the compound by measuring the heat flow to or from the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature to a point above the expected melting point (e.g., 300 °C) at a constant heating rate of 5-10 °C/min.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating cycle is often performed to observe the behavior of the melt-quenched material.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is typically determined as the onset or peak of the endothermic melting transition.
-
Other thermal events, such as glass transitions or crystallization, can also be identified.
-
Synthesis Workflow
The synthesis of this compound is a key process for its application in materials science. The following diagram illustrates a common synthetic route.
Caption: Synthetic pathway for this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently limited in the public domain, the methodologies for its determination are well-established. The protocols for TGA and DSC analysis provided in this guide offer a robust framework for researchers to characterize this important compound. A comprehensive understanding of its thermal properties is paramount for its successful application in the development of advanced materials and for quality control in its synthesis and use. The provided synthesis workflow also offers a clear overview of its production for laboratory and potential industrial applications.
References
1,3,5-Tri(4-acetylphenyl)benzene: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers and Scientists
Abstract
1,3,5-Tri(4-acetylphenyl)benzene, a symmetric aromatic compound, is a pivotal building block in the realm of materials science. Its unique trigonal structure, characterized by a central benzene ring substituted with three 4-acetylphenyl groups, provides a versatile platform for the synthesis of a wide array of advanced materials. This technical guide delves into the potential applications of this compound, with a primary focus on its role in the development of porous organic polymers (POPs), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). This document provides a comprehensive overview of its synthesis, properties, and applications, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
The quest for novel materials with tailored properties is a driving force in scientific innovation. This compound has emerged as a significant intermediate in organic synthesis and a cornerstone for constructing complex macromolecular architectures.[1][2] Its rigid, planar core and reactive acetyl peripheral groups make it an ideal candidate for creating materials with high thermal stability, porosity, and specific functionalities. The electron-withdrawing nature of the acetyl groups also influences the electronic and chemical reactivity of the molecule.[2] This guide explores the synthesis of this key molecule and its subsequent application in the fabrication of high-performance materials.
Synthesis of this compound
The primary synthetic route to this compound involves the acid- or base-catalyzed trimerization of 4-acetylphenylacetylene or the self-condensation of 4-acetylacetophenone. A general representation of this cyclotrimerization reaction is depicted below.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Self-Condensation
This protocol is a representative example for the synthesis of 1,3,5-triarylbenzenes and can be adapted for this compound.
Materials:
-
4-acetylacetophenone (1 equivalent)
-
Anhydrous Toluene
-
Copper(II) chloride (CuCl₂) as catalyst[3]
-
Magnesium sulfate (MgSO₄)
-
Ether
-
Ethanol
Procedure:
-
A mixture of 4-acetylacetophenone and CuCl₂ (molar ratio of approximately 15:1) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
-
Anhydrous toluene is added as a solvent.[3]
-
The reaction mixture is refluxed in an oil bath at a temperature of 180-220°C for 6 hours.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is extracted with ether (3 x 10 mL) and the organic layers are combined.[3]
-
The combined organic layer is dried over anhydrous magnesium sulfate.[3]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography or recrystallization from ethanol to afford pure this compound.
Applications in Materials Science
The trifunctional nature of this compound makes it an excellent monomer for the synthesis of various polymeric materials.
Porous Organic Polymers (POPs)
POPs are a class of materials characterized by their high surface area and porous nature. The acetyl groups of this compound can be converted to other functional groups, such as azo bridges, to create porous networks. These materials have potential applications in gas storage and separation.
Caption: Formation of Porous Organic Polymers.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While this compound itself is not a typical MOF ligand, its derivative, 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), is a widely used tritopic linker for the construction of highly porous and stable MOFs.[2] These MOFs have applications in gas storage, catalysis, and drug delivery.
Caption: Assembly of Metal-Organic Frameworks.
Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers with structures held together by strong covalent bonds. The formyl derivative of the core, 1,3,5-tris(4-formylphenyl)benzene, is a key building block for the synthesis of imine-linked COFs.[4] These materials exhibit high thermal stability and permanent porosity, making them suitable for applications in gas separation and catalysis.[2][4] Recent research has also explored the use of fluorinated derivatives of this compound in the synthesis of COFs for CO₂ capture.[2]
Caption: Synthesis of Covalent Organic Frameworks.
Quantitative Data
The following table summarizes key performance metrics of materials derived from this compound and its analogues.
| Material Type | Derivative/Analogue Used | Property | Value | Reference |
| Porous Organic Polymer | 1,3,5-Tris(4-nitrophenyl)benzene | BET Surface Area | Up to 351 m²/g | [5] |
| Thermal Stability (TGA) | Stable up to ~220 °C | [5] | ||
| Covalent Organic Framework | 1,3,5-Tris(4-formylphenyl)benzene | BET Surface Area (Benzothiazole COF) | 328 m²/g | [4] |
| Thermal Stability (TGA) | Stable up to 450 °C | [4] | ||
| CO₂ Adsorption | 7.8 wt% (273 K/1 bar) | [4] | ||
| Covalent Organic Framework | 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene | BET Surface Area (TPTF-COF) | 1084.61 m²/g | [6] |
Conclusion
This compound is a highly valuable and versatile building block in materials science. Its rigid, symmetric structure and reactive functional groups enable the synthesis of a diverse range of advanced materials, including porous organic polymers, metal-organic frameworks, and covalent organic frameworks. The exceptional properties of these materials, such as high porosity, thermal stability, and tunable functionality, position them as promising candidates for a multitude of applications, from gas storage and separation to catalysis and beyond. Further research into the derivatization of this compound and the exploration of new synthetic methodologies will undoubtedly lead to the development of next-generation materials with unprecedented performance characteristics.
References
The Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and history of the synthesis of 1,3,5-Tri(4-acetylphenyl)benzene, a key building block in the development of novel materials and pharmaceutical scaffolds. We delve into the primary synthetic routes, offering detailed experimental protocols and a compilation of relevant quantitative data. This document also includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.
Introduction and Historical Context
The synthesis of 1,3,5-triarylbenzenes, the structural core of this compound, has a rich history dating back to the late 19th and early 20th centuries. Early work focused on the self-condensation of acetophenone and its derivatives to produce the 1,3,5-triphenylbenzene core.[1] While the precise first synthesis of this compound is not readily apparent in the surveyed literature, its development is a logical extension of these early explorations into triarylbenzene synthesis. The introduction of the 4-acetylphenyl substituents significantly enhances the molecule's utility, providing reactive sites for further functionalization and the construction of more complex architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[2]
Two predominant synthetic strategies have emerged for the preparation of this compound: the Friedel-Crafts acylation of a pre-formed 1,3,5-triphenylbenzene core and the acid-catalyzed cyclotrimerization of a suitable acetophenone precursor.
Synthetic Methodologies
Friedel-Crafts Acylation of 1,3,5-Triphenylbenzene
This method involves the electrophilic aromatic substitution of 1,3,5-triphenylbenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3] The reaction proceeds by generating a highly electrophilic acylium ion, which then attacks the electron-rich phenyl rings of the 1,3,5-triphenylbenzene substrate.
Materials:
-
1,3,5-Triphenylbenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, dichloroethane, or nitrobenzene)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Dissolve 1,3,5-triphenylbenzene in the anhydrous solvent and add it to the dropping funnel.
-
Slowly add the 1,3,5-triphenylbenzene solution to the stirred AlCl₃ suspension.
-
Dissolve acetyl chloride in the anhydrous solvent and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (typically several hours) to drive the reaction to completion.[4]
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Acid-Catalyzed Cyclotrimerization
This approach relies on the self-condensation of three molecules of a 4-acetyl-substituted acetophenone derivative in the presence of an acid catalyst to form the central benzene ring.[2] This method is often favored due to its atom economy.
Materials:
-
A suitable 4-substituted acetophenone precursor (e.g., 4-chloroacetophenone or 4-hydroxyacetophenone)
-
Acid catalyst (e.g., dodecylbenzenesulfonic acid (DBSA), methanesulfonic acid, or a solid acid catalyst like nanoclinoptilolite)[5][6]
-
High-boiling solvent (optional, can be performed solvent-free)
Procedure:
-
Combine the acetophenone derivative and the acid catalyst in a reaction vessel.
-
If a solvent is used, add it to the mixture. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) with vigorous stirring for a period ranging from a few hours to 24 hours.[7][8]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, an extraction and purification procedure similar to the one described for the Friedel-Crafts acylation is employed.
-
If the precursor was a haloacetophenone, a subsequent step to introduce the acetyl group via a cross-coupling reaction might be necessary.
Data Presentation
| Parameter | Friedel-Crafts Acylation of 1,3,5-Triphenylbenzene | Acid-Catalyzed Cyclotrimerization of Acetophenone Derivatives |
| Starting Materials | 1,3,5-Triphenylbenzene, Acetyl Chloride, AlCl₃ | 4-substituted Acetophenone, Acid Catalyst |
| Typical Solvents | Carbon disulfide, Dichloroethane, Nitrobenzene | Toluene, or Solvent-free |
| Reaction Temperature | 0 °C to reflux | 100-150 °C |
| Reaction Time | Several hours | 1-24 hours |
| Reported Yield | Varies depending on conditions | 50-90% (for related 1,3,5-triphenylbenzene compounds)[8] |
| Purification Method | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
| Melting Point (°C) | 171–173 (for 1,3,5-triphenylbenzene)[7] | Varies with substituents |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically in the range of 7.4-7.8 | Aromatic protons and methyl protons of the acetyl group (~2.6 ppm) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons in the range of 124-142 | Aromatic carbons and carbonyl carbon (~197 ppm) |
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
The synthesis of this compound is a well-established process with two primary, reliable routes. The choice between Friedel-Crafts acylation and acid-catalyzed cyclotrimerization will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The acetyl groups on the final product provide valuable handles for further chemical modification, making it a versatile platform for the design and synthesis of advanced materials and complex organic molecules. Future research may focus on developing even more efficient and environmentally benign catalytic systems for its synthesis.
References
- 1. article.sapub.org [article.sapub.org]
- 2. Buy this compound | 47732-99-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. rsc.org [rsc.org]
- 8. CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds - Google Patents [patents.google.com]
Methodological & Application
Application Note and Protocol: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tri(4-acetylphenyl)benzene is a symmetrical aromatic ketone that serves as a versatile building block in various fields of chemical research, including the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex organic molecules.[1] Its rigid, trigonal structure makes it an ideal core for constructing porous materials and supramolecular assemblies.[1] The Friedel-Crafts acylation is a classic and effective method for introducing acyl groups onto an aromatic ring.[2] This application note provides a detailed protocol for the synthesis of this compound from 1,3,5-triphenylbenzene using a Friedel-Crafts acylation reaction.
Principle of the Method
The synthesis involves the electrophilic aromatic substitution of 1,3,5-triphenylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The aluminum chloride activates the acetyl chloride by forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich phenyl rings of 1,3,5-triphenylbenzene, leading to the substitution of a hydrogen atom with an acetyl group on each of the three peripheral phenyl rings. Due to the deactivating nature of the acetyl group, the reaction stops after mono-acylation of each phenyl ring, preventing further substitution.[3]
Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| 1,3,5-Triphenylbenzene | Round-bottom flasks (1 L and 250 mL) |
| Acetyl chloride | Dropping funnel |
| Aluminum chloride (anhydrous) | Reflux condenser |
| Dichloromethane (DCM, anhydrous) | Magnetic stirrer and stir bar |
| Hydrochloric acid (HCl, concentrated) | Ice/water bath |
| Deionized water | Separatory funnel |
| Sodium bicarbonate (NaHCO₃) solution (saturated) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Filtration apparatus (Büchner funnel) |
| Silica gel for column chromatography | NMR spectrometer |
| Solvents for column chromatography (e.g., petroleum ether, ethyl acetate) | IR spectrometer |
| Deuterated chloroform (CDCl₃) for NMR | Melting point apparatus |
Synthesis Procedure
-
Reaction Setup: In a 1-L round-bottom flask, equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (33 g, 0.25 mol) in 180 mL of acetyl chloride.[4] Chill this mixture in an ice/water bath.
-
Preparation of Substrate Solution: In a separate 250-mL flask, dissolve 1,3,5-triphenylbenzene (10 g, 0.033 mol) in 200 mL of anhydrous dichloromethane (DCM).[4] Chill this solution in an ice/water bath.
-
Addition of Substrate: Transfer the cold DCM solution of 1,3,5-triphenylbenzene to a chilled, nitrogen-purged dropping funnel. Add the solution dropwise to the stirred AlCl₃/acetyl chloride suspension over a period of 30-60 minutes.[4] The solution will typically turn a deep red color upon addition.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate is expected to form during this time.[4]
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a mixture of petroleum ether and ethyl acetate.[1]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₂₄O₃ | [1] |
| Molecular Weight | 432.51 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 262-264 °C | [6] |
| Purity | >98% | [5] |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 2.66 (s, 9H, -COCH₃), 7.62 (d, J = 8.5 Hz, 6H, Ar-H), 7.70 (s, 3H, Ar-H), 7.87 (d, J = 8.5 Hz, 6H, Ar-H) | [1][6] |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 26.8, 125.2, 128.9, 129.0, 136.9, 141.7, 144.1, 197.7 | [6] |
| IR (KBr) ν (cm⁻¹) | 3050 (Ar C-H), 1680-1720 (C=O stretch), 1600, 1490 (Ar C=C) | [1][6] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of 1,3,5-triphenylbenzene.
References
Application Note: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene via Acid-Catalyzed Aldol Cyclotrimerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Tri(4-acetylphenyl)benzene is a highly symmetrical aromatic ketone with a trigonal structure.[1] This C3-symmetric molecule serves as a versatile building block, particularly in materials science for the synthesis of advanced materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymers.[1] Its unique structure and functional groups also make it a compound of interest in organic synthesis and photocatalysis.[1]
The most common and direct synthetic route to 1,3,5-triarylbenzenes is the acid-catalyzed self-condensation of acetophenone or its derivatives.[2] This transformation, often referred to as an aldol cyclotrimerization, proceeds through a series of aldol-type condensation and dehydration steps where three molecules of the starting ketone react to form the central benzene ring, releasing three molecules of water.[1][2] This application note provides a detailed protocol for the synthesis of this compound using a solid acid catalyst under solvent-free conditions, which offers advantages in terms of efficiency and environmental safety.
Experimental Protocol
This protocol details the synthesis of this compound from the self-condensation of 1-(4-acetylphenyl)ethanone.
Materials and Equipment
-
Reagents:
-
1-(4-acetylphenyl)ethanone (4-acetylacetophenone)
-
Solid acid catalyst (e.g., Nano-silica sulfuric acid, Sulfated Tungstate, or Amberlyst-15)
-
Ethanol (95% or absolute)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
-
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 1-(4-acetylphenyl)ethanone and the solid acid catalyst (e.g., a 1 mmol to 0.01 g ketone-to-catalyst ratio can be used as a starting point).
-
Place a magnetic stir bar in the flask.
-
The reaction is performed under solvent-free conditions.
-
-
Cyclotrimerization Reaction:
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Isolation of Crude Product:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool slightly.
-
Add hot ethanol to the reaction flask to dissolve the product and suspend the catalyst.
-
Filter the hot mixture through a Buchner funnel to remove the insoluble solid acid catalyst. The catalyst can often be washed with additional hot ethanol, dried, and reused.
-
Transfer the ethanolic filtrate to a beaker.
-
-
Precipitation:
-
While stirring the filtrate, slowly add deionized water until the product precipitates out as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude solid product by vacuum filtration, washing with a small amount of cold ethanol or an ethanol/water mixture.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v) is an effective solvent system.[3]
-
Dissolve the crude solid in a minimum amount of hot THF, then slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystalline product by vacuum filtration.
-
Dry the final product in a vacuum oven.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using standard analytical techniques.
-
Melting Point: Determine the melting point and compare it to the literature value.
-
FTIR Spectroscopy: Acquire an infrared spectrum. A prominent, strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1720 cm⁻¹.[1]
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Data Presentation
The following table summarizes the key chemical and experimental data for the synthesis.
| Parameter | Description |
| Product Name | This compound |
| IUPAC Name | 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone[1] |
| CAS Number | 47732-99-0[1][4][5] |
| Molecular Formula | C₃₀H₂₄O₃[1] |
| Molecular Weight | 432.5 g/mol [1] |
| Starting Material | 1-(4-acetylphenyl)ethanone |
| Reaction Type | Acid-Catalyzed Aldol Cyclotrimerization |
| Catalyst | Heterogeneous solid acid (e.g., Nano-silica sulfuric acid) |
| Reaction Conditions | Solvent-free, 100-120°C, 2-4 hours |
| Product Appearance | Off-white to light yellow solid |
| Purification Method | Recrystallization from THF/Water[3] |
| Key Analytical Data | FTIR (KBr): Strong C=O stretch at ~1680-1720 cm⁻¹[1] |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols: 1,3,5-Tri(4-acetylphenyl)benzene as a Linker for Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,5-Tri(4-acetylphenyl)benzene as a versatile building block for the synthesis of Covalent Organic Frameworks (COFs). The unique acetyl functionality of this linker offers significant potential for post-synthetic modification, making the resulting COFs highly adaptable for a range of applications, including catalysis, gas separation, and notably, as advanced platforms for drug delivery.
Introduction to this compound in COF Synthesis
This compound is a symmetrical, tripodal organic linker that can be utilized in the construction of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).[1] Unlike the more commonly employed formyl or carboxylic acid-functionalized linkers, the acetyl groups of this compound offer distinct reactivity pathways for both the initial framework synthesis and subsequent functionalization.
The primary route for forming COFs with this linker is through aldol-type condensation reactions.[1] Furthermore, the ketone functional groups are amenable to a variety of post-synthetic modifications (PSM), a powerful strategy for tailoring the chemical and physical properties of the COF for specific applications.[1][2] This adaptability is of particular interest in the field of drug development, where precise control over the carrier's properties is paramount for effective and targeted drug delivery.[3][4][5][6]
Potential Applications in Drug Development
While direct drug delivery studies using COFs synthesized from this compound are emerging, the inherent properties of these materials suggest significant potential:
-
High Drug Loading Capacity: The porous nature and high surface area of COFs allow for the encapsulation of large quantities of therapeutic agents.
-
Controlled Release: The drug release kinetics can be tuned by modifying the pore size and surface chemistry of the COF.[7]
-
Targeted Delivery: The surface of the COF can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded framework to specific cells or tissues.
-
Biocompatibility: COFs are constructed from light elements such as carbon, hydrogen, and oxygen, which generally exhibit good biocompatibility.[4]
The workflow for utilizing a this compound-based COF in a drug delivery context is conceptualized below.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties of a hypothetical COF synthesized from this compound, based on data from analogous COF structures.
| Property | Expected Value Range | Characterization Method |
| BET Surface Area (m²/g) | 500 - 1500 | Nitrogen Adsorption |
| Pore Diameter (nm) | 1.5 - 3.0 | NLDFT Analysis |
| Thermal Stability (°C) | > 350 | TGA |
| Crystalline Structure | Hexagonal or other | PXRD |
Experimental Protocols
Protocol for COF Synthesis via Aldol Condensation
This protocol describes a general procedure for the synthesis of a crystalline COF from this compound.
Materials:
-
This compound
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
6M Aqueous Acetic Acid
-
Pyrex tube (10 mm outer diameter)
Procedure:
-
In a Pyrex tube, add this compound (e.g., 0.1 mmol).
-
Add a mixture of anhydrous 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1.0 mL).
-
Add 6M aqueous acetic acid (e.g., 0.1 mL) as a catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated to high vacuum, and flame-sealed.
-
The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After cooling to room temperature, the solid precipitate is collected by filtration.
-
The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF).
-
The purified COF is dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.
Protocol for Post-Synthetic Modification (PSM)
This protocol outlines a hypothetical example of a post-synthetic modification to introduce hydroxyl groups, which can then be used for further functionalization, such as drug conjugation.
Reaction: Reduction of the acetyl groups to secondary alcohols.
Materials:
-
Synthesized Acetyl-Functionalized COF
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
Procedure:
-
Suspend the acetyl-functionalized COF (e.g., 100 mg) in anhydrous THF (e.g., 20 mL) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium borohydride in THF (e.g., 5 equivalents per acetyl group).
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.
-
Quench the reaction by the slow addition of methanol.
-
Collect the solid by filtration and wash thoroughly with deionized water and then with acetone.
-
Dry the resulting hydroxyl-functionalized COF under vacuum.
Verification of Modification:
-
FT-IR Spectroscopy: Disappearance of the carbonyl (C=O) stretching peak (around 1680 cm⁻¹) and a broad appearance of the hydroxyl (O-H) stretching peak (around 3400 cm⁻¹).
-
Solid-State ¹³C NMR: A shift in the carbonyl carbon resonance to a resonance indicative of a secondary alcohol carbon.
Characterization of the Synthesized COF
A suite of analytical techniques should be employed to confirm the successful synthesis and determine the properties of the COF.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure of the COF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the covalent linkages and the presence of the acetyl functional groups.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C CP-MAS): To provide detailed information about the local chemical environment of the carbon atoms in the framework.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the surface area and pore size distribution of the material.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.
Conclusion
This compound is a promising linker for the development of highly functional and adaptable Covalent Organic Frameworks. The presence of acetyl groups provides a unique opportunity for post-synthetic modification, enabling the fine-tuning of the COF's properties for specialized applications. For researchers in drug development, these materials offer a versatile platform for creating next-generation drug delivery systems with high loading capacities and the potential for targeted and controlled release. The protocols and data presented herein provide a foundational guide for the synthesis, characterization, and application of these novel materials.
References
- 1. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents [mdpi.com]
- 5. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Preparation of Metal-Organic Frameworks (MOFs) with 1,3,5-Tri(4-acetylphenyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1][2] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.
1,3,5-Tri(4-acetylphenyl)benzene is a promising but less explored trigonal organic linker for MOF synthesis.[3] Its C3 symmetry is ideal for creating highly porous, three-dimensional networks. Unlike the more common carboxylate-based linkers, the acetyl groups in this compound offer unique coordination possibilities and potential sites for post-synthetic modification, which can be leveraged to enhance interactions with specific guest molecules, such as therapeutic agents.[3] These application notes provide a generalized protocol for the synthesis of MOFs using this linker, their characterization, and their application in drug delivery.
Section 1: Synthesis Protocol for a Hypothetical MOF
This section outlines a generalized solvothermal method for the synthesis of a Metal-Organic Framework using this compound as the organic linker. The solvothermal method is widely used for MOF synthesis as it facilitates the crystallization of the framework under controlled temperature and pressure.[4][5]
Materials and Equipment:
-
This compound (ligand)
-
Metal Salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Teflon-lined stainless-steel autoclave (20-50 mL)
-
Analytical balance
-
Glass vials
-
Oven
-
Centrifuge
-
Ultrasonic bath
Protocol:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve this compound in 10 mL of DMF. The molar quantity will depend on the desired metal-to-ligand ratio (commonly 1:1, 2:1, or 3:2).
-
In a separate vial, dissolve the chosen metal salt in 10 mL of DMF.
-
Mix the two solutions in a single vial. For some syntheses, particularly with Zr-based MOFs, a modulator like benzoic acid or acetic acid may be added to control crystal growth.[6]
-
-
Solvothermal Reaction:
-
Use an ultrasonic bath to ensure the precursor solution is homogeneous.[6]
-
Transfer the solution into a Teflon-lined autoclave.
-
Seal the autoclave tightly and place it in a preheated oven.
-
Heat the autoclave at a constant temperature, typically between 100°C and 150°C, for 24 to 72 hours.
-
-
Product Isolation and Purification:
-
After the reaction time, allow the oven to cool down slowly to room temperature.
-
Carefully retrieve the autoclave. Crystalline product should be visible at the bottom of the Teflon liner.
-
Decant the mother liquor and wash the solid product with fresh DMF (3 times) to remove unreacted starting materials.
-
To activate the MOF, the DMF solvent molecules within the pores must be exchanged. Soak the crystals in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent frequently.
-
Collect the purified crystals by centrifugation.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-120°C) to remove the solvent completely.
-
Section 2: Physicochemical Characterization
After synthesis, a thorough characterization is essential to confirm the structure, purity, and properties of the MOF.
Key Characterization Techniques:
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with a simulated pattern if the crystal structure is known.[5]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, size, and homogeneity of the MOF crystals.[7]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and confirms the removal of solvent molecules during activation. The analysis shows weight loss at different temperature ranges corresponding to the loss of guest molecules and framework decomposition.[4]
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to calculate the specific surface area, pore volume, and pore size distribution, which are critical parameters for drug loading applications.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the organic linker within the framework and provides evidence of coordination to the metal center. A shift in the carbonyl (C=O) stretching frequency of the acetyl group (typically 1680-1720 cm⁻¹) to a lower wavenumber would indicate successful coordination.[3]
Table 1: Physicochemical Properties of MOFs from Analogous Tritopic Ligands (Note: Data below is for MOFs synthesized with 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), a structurally analogous C3-symmetric ligand, as specific data for this compound MOFs is not readily available.)
| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size Range (nm) | Reference |
| TIBM-Al | Al³⁺ | 647 | 0.36 | 1.0 - 3.0 | [4] |
| TIBM-Cr | Cr³⁺ | 702 | 0.52 | 1.0 - 4.0 | [4] |
| TIBM-Cu | Cu²⁺ | 430 | 0.23 | 0.3 - 1.5 | [4] |
Section 3: Application Protocol - Drug Delivery
MOFs are excellent candidates for drug delivery due to their high loading capacity and the potential for controlled release.[8] This protocol describes a general method for encapsulating a therapeutic agent and studying its subsequent release profile.
Part A: Drug Loading
-
MOF Activation: Ensure the synthesized MOF is fully activated (i.e., pores are free of solvent molecules) by heating under vacuum.
-
Drug Solution: Prepare a concentrated solution of the desired drug (e.g., Ibuprofen, 5-Fluorouracil[9]) in a suitable solvent (e.g., ethanol, hexane).
-
Encapsulation: Immerse a known quantity of the activated MOF in the drug solution. Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.[10]
-
Isolation: Collect the drug-loaded MOF by centrifugation.
-
Washing: Briefly rinse the collected solid with a small amount of fresh solvent to remove drug molecules adsorbed only on the external surface.
-
Quantification: Determine the amount of loaded drug by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or by digesting the loaded MOF in an acidic solution and measuring the released drug.
Part B: In Vitro Drug Release
-
Release Medium: Prepare a release medium that simulates physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Release Study: Suspend a known amount of the drug-loaded MOF in a fixed volume of the release medium. Place the suspension in a shaker bath maintained at 37°C.
-
Sampling: At predetermined time intervals, take a small aliquot of the release medium. Centrifuge the aliquot to separate the MOF particles.
-
Analysis: Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy at the drug's maximum absorbance wavelength.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Table 2: Bio-application Data for MOFs from Analogous Ligand BTB (Note: Data below is for a MOF synthesized with 1,3,5-Tris(4-carboxyphenyl)benzene (BTB), a carboxylate analogue of the target ligand.)
| MOF Name | Application | Target | Metric | Result | Reference |
| Ti/BTB-MOF | Anticancer | Bone Cancer Cells | IC₅₀ | 152 - 201 µg/mL | [11] |
| Ti/BTB-MOF | Antibacterial | Various Strains | MIC | 2 - 64 µg/mL | [11] |
These tables provide researchers with a baseline for expected quantitative outcomes when working with MOFs derived from structurally similar C3-symmetric linkers. The protocols and data serve as a foundational guide for synthesizing and evaluating novel MOFs from this compound for drug development and other scientific applications.
References
- 1. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 47732-99-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Puffed-up MOFs for improved drug delivery - American Chemical Society [acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for the Purification of 1,3,5-Tri(4-acetylphenyl)benzene by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Tri(4-acetylphenyl)benzene is a versatile organic compound with significant applications in materials science and organic synthesis. Its unique molecular structure makes it a valuable building block for the creation of advanced polymers, liquid crystals, and covalent organic frameworks (COFs). Given its utility, obtaining high-purity this compound is crucial for reliable and reproducible research outcomes. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.
Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The high symmetry and aromatic character of this compound can result in limited solubility in common solvents, making the choice of an appropriate solvent system critical for successful purification[1].
Experimental Protocol
This protocol is adapted from a reported method for the bulk recrystallization of 1,3,5-tris(4-acetylphenyl)benzene[2].
Materials and Equipment:
-
Crude this compound
-
Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
Erlenmeyer flask (large enough to hold the entire solvent volume)
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Oven or vacuum oven
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.
-
Dissolution:
-
Place the crude this compound into a large Erlenmeyer flask.
-
For every 1 gram of crude product, add 100 mL of the prepared 1:1 THF/H₂O solvent mixture[2].
-
Add a magnetic stir bar to the flask.
-
-
Heating and Dissolving:
-
Gently heat the mixture to 70°C using a heating mantle or a water bath on a hot plate, with continuous stirring[2].
-
Continue heating and stirring until the solid is completely dissolved. The solution may appear clear or slightly colored depending on the impurities.
-
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
For enhanced crystal yield, the flask can be subsequently placed in an ice bath for about 30 minutes.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold deionized water to remove any residual mother liquor.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in an oven at a temperature below the melting point of the product or in a vacuum oven to remove any residual solvent.
-
-
Purity Assessment: The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
| Parameter | Value | Unit | Reference |
| Compound to Solvent Ratio | 1:100 | g/mL | [2] |
| Solvent System | Tetrahydrofuran (THF) / Water (H₂O) | - | [2] |
| Solvent Ratio (v/v) | 1:1 | - | [2] |
| Dissolution Temperature | 70 | °C | [2] |
| Cooling Method | Slow cooling to room temperature, followed by ice bath | - | General Practice |
Alternative Solvents
While the THF/water system is effective, other solvent systems may also be suitable. The general principle of "like dissolves like" can be a useful guide[3]. Since this compound is an aromatic ketone, other polar aprotic solvents in combination with an anti-solvent could be explored. For instance, a mixture of ethanol and water has been used for the recrystallization of similar triarylbenzene compounds[4]. It is advisable to perform small-scale solubility tests to identify the optimal solvent system for a particular batch of crude product.
Experimental Workflow
Caption: Recrystallization Workflow Diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by recrystallization. By following this procedure, researchers can obtain a high-purity product suitable for a wide range of applications in research and development. The provided workflow diagram and data table offer a clear and concise overview of the process.
References
Application of 1,3,5-Tri(4-acetylphenyl)benzene in Gas Adsorption and Storage: A Detailed Overview for Researchers
Introduction
1,3,5-Tri(4-acetylphenyl)benzene is a versatile organic building block that plays a crucial role in the development of advanced porous materials for gas adsorption and storage applications. While not typically used in its direct form for creating porosity, its acetyl groups serve as reactive sites for functional group transformations, leading to the formation of highly effective porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of significant interest in fields such as carbon capture, hydrogen storage, and natural gas purification due to their high surface areas, tunable pore sizes, and chemical stability.
This document provides detailed application notes, experimental protocols, and data for researchers, scientists, and drug development professionals interested in leveraging this compound and its derivatives for the synthesis of novel gas adsorption and storage materials.
Application Notes
The primary application of this compound in this context is as a precursor to more complex, functionalized monomers. The acetyl groups can be readily converted to other functionalities, such as amines or aldehydes, which are then used in polymerization reactions to create robust, porous networks.
-
Precursor for Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The triphenylbenzene core provides a rigid, C3-symmetric scaffold, which is essential for the formation of ordered, porous structures. By functionalizing the acetyl groups, researchers can design and synthesize a variety of POPs and COFs with tailored properties for specific gas adsorption applications.
-
Carbon Dioxide (CO₂) Capture: Porous materials derived from this compound have shown significant promise for CO₂ capture. The introduction of nitrogen-containing functional groups, for example, can enhance the affinity of the material for CO₂, leading to high uptake capacities and selectivity over other gases like nitrogen (N₂).
-
Hydrogen (H₂) Storage: The high surface area and microporous nature of frameworks synthesized from triphenylbenzene derivatives make them potential candidates for H₂ storage. The ability to create materials with well-defined pore sizes allows for the optimization of H₂ adsorption at cryogenic temperatures.
-
Methane (CH₄) Storage and Separation: The tunable porosity of these materials also makes them suitable for the storage and separation of methane. This is particularly relevant for applications in natural gas upgrading and storage.
Data Presentation
The following tables summarize the quantitative data on the gas adsorption properties of various porous polymers derived from functionalized 1,3,5-triphenylbenzene analogues.
Table 1: CO₂ Adsorption Data for Porous Polymers Derived from 1,3,5-Triphenylbenzene Analogues
| Polymer Name/Type | Monomers | Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂ Uptake (cm³/g) at 273 K, 1 bar | CO₂/N₂ Selectivity | Reference |
| 1,3,5-Triphenylbenzene based PCP (C-TPB) | 1,3,5-tris(4-ethynylphenyl)benzene and 1,4-diiodobenzene | 1058 | 1.28 | 28.7 | High | [1] |
| 1,3,5-Triphenylbenzene based PCP (SO-TPB) | 1,3,5-tris(4-ethynylphenyl)benzene and 2,5-diiodo-1,4-benzenediol | 876 | 2.18 | 48.8 | High | [1] |
| Benzene-Linked Polymer (B-PPM-2) | Tetraphenylsilane and 1,4-bis(bromomethyl)benzene | 583 | 2.99 | 67 | 64.5 | [2] |
| Porous Polyimide COF (PAF-120) | 1,3,5-Tris(4-aminophenyl)benzene and naphthalene-1,4,5,8-tetracarboxylic dianhydride | Not specified | Not specified | Not specified | Selective for CO₂ over N₂ | [3] |
Table 2: H₂ and CH₄ Adsorption Data for a Coordination Polymer based on a 1,3,5-Tris(4-carbonylphenyloxy)benzene Ligand
| Gas | Adsorption Conditions | Uptake (cm³/g) | Reference |
| H₂ | 77 K, 1 bar | ~55 | [4] |
| CH₄ | 195 K, 1 bar | ~25 | [4] |
Note: The data presented is from various sources and for materials that are derivatives of 1,3,5-triphenylbenzene, highlighting the potential of this core structure in creating effective gas adsorption materials.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a porous organic polymer derived from a functionalized this compound precursor, its activation, and the subsequent gas adsorption measurements.
Protocol 1: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) from this compound (A Precursor Functionalization Step)
This protocol describes a representative conversion of the acetyl groups to amino groups, which are more suitable for polymerization into porous frameworks.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Sulfuric acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and equipment
Procedure:
-
Oxime Formation: Dissolve this compound in a mixture of pyridine and ethanol. Add hydroxylamine hydrochloride and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Beckmann Rearrangement: Isolate the resulting tris-oxime and treat it with a mixture of acetic anhydride and sulfuric acid at a controlled temperature. This will induce the Beckmann rearrangement to form the corresponding tris-acetamide.
-
Hydrolysis: Hydrolyze the tris-acetamide by refluxing with an aqueous solution of sodium hydroxide or hydrochloric acid to yield 1,3,5-Tris(4-aminophenyl)benzene (TAPB).
-
Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography to obtain pure TAPB.
Protocol 2: Synthesis of a Porous Polyimide Covalent Organic Framework (PAF-120) from 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTCDA)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Acetic anhydride
-
Acetone
-
Chloroform
-
Schlenk tube or similar reaction vessel
Procedure:
-
Monomer Dissolution: In a Schlenk tube, dissolve 1,3,5-Tris(4-aminophenyl)benzene (TAPB) in a mixture of DMF and pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Second Monomer: Add an equimolar amount of naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTCDA) to the solution.
-
Polycondensation: Add acetic anhydride to the mixture and heat the reaction at a specific temperature (e.g., 120 °C) for an extended period (e.g., 72 hours) to facilitate the polycondensation reaction and formation of the polyimide framework.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by filtration and wash it extensively with DMF, acetone, and chloroform to remove any unreacted monomers and solvent.
-
Activation: Dry the purified polymer under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any residual solvent from the pores. The resulting material is the activated porous polyimide COF (PAF-120).[3]
Protocol 3: Gas Adsorption Measurement
Equipment:
-
Volumetric gas adsorption analyzer
-
Degassing station
-
High-purity adsorbate gases (N₂, CO₂, H₂, CH₄)
-
Liquid nitrogen or other suitable cryogen
Procedure:
-
Sample Preparation and Degassing: Accurately weigh a sample of the activated porous polymer (typically 50-100 mg) into a sample tube. Degas the sample under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture or other contaminants from the pores.
-
Surface Area Analysis (BET Method):
-
Transfer the degassed sample tube to the analysis port of the gas adsorption analyzer.
-
Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).
-
Use the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
-
Gas Adsorption Isotherms (CO₂, H₂, CH₄):
-
For CO₂ and CH₄ adsorption, perform the measurements at relevant temperatures, such as 273 K (ice bath) and 298 K (room temperature).
-
For H₂ adsorption, perform the measurement at 77 K.
-
Introduce known doses of the adsorbate gas into the sample tube and measure the equilibrium pressure after each dose.
-
The instrument software will calculate the amount of gas adsorbed at each pressure point to generate the adsorption isotherm.
-
-
Data Analysis:
-
From the isotherms, determine the gas uptake capacity at a specific pressure (e.g., 1 bar).
-
If measuring mixed gas adsorption, use techniques like Ideal Adsorbed Solution Theory (IAST) to calculate the selectivity of the material for one gas over another.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and application of porous polymers derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. Gas adsorption, magnetic, and fluorescent sensing properties of four coordination polymers based on 1,3,5-tris(4-carbonylphenyloxy)benzene and bis(imidazole) linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,3,5-Tri(4-acetylphenyl)benzene in Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tri(4-acetylphenyl)benzene is a versatile building block in materials science, primarily serving as a precursor for the synthesis of highly porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While not a direct catalyst itself, its derivatives, particularly 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), are crucial tritopic ligands for constructing robust frameworks with significant applications in heterogeneous catalysis. These materials offer high surface areas, tunable pore sizes, and accessible active sites, making them ideal for a range of organic transformations relevant to pharmaceutical and fine chemical synthesis.
This document provides detailed application notes and protocols for the use of materials derived from this compound in heterogeneous catalysis, with a focus on a copper-based MOF for the cyanation of aryl halides—a critical reaction in the synthesis of many pharmaceutical intermediates.
From Precursor to Catalyst: A General Workflow
The utility of this compound in heterogeneous catalysis is realized through a multi-step process. The initial precursor is first chemically modified to introduce coordinating functional groups, typically carboxylic acids. This functionalized ligand is then reacted with a metal salt under solvothermal conditions to form a porous MOF catalyst.
Application Example: Copper-Based MOF for Cyanation of Aryl Halides
Aryl nitriles are pivotal intermediates in the synthesis of numerous pharmaceuticals, including antidepressants and antineoplastic agents. The traditional Rosenmund-von Braun reaction for their synthesis often requires harsh conditions and stoichiometric amounts of toxic copper cyanide. A heterogeneous catalytic approach using a MOF derived from a this compound precursor offers a milder, more efficient, and recyclable alternative.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB) from this compound
-
Suspension Preparation: Suspend this compound in a 1,4-dioxane solution.
-
Oxidizing Agent Preparation: In a separate flask, dissolve sodium hydroxide in water and cool the solution in an ice bath. Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite (NaOBr) solution.
-
Reaction: Slowly add the prepared NaOBr solution to the suspension of this compound.
-
Work-up: After the reaction is complete, acidify the mixture to precipitate the crude 1,3,5-tris(4-carboxyphenyl)benzene.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the pure H₃BTB ligand.
Protocol 2: Synthesis of a Copper-BTB MOF (Cu-BTB)
-
Solution Preparation: Dissolve 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB) and copper(II) nitrate hemipentahydrate in a solvent mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at a controlled temperature (e.g., 85-120°C) for 24-48 hours.
-
Isolation and Activation: After cooling to room temperature, collect the crystalline product by filtration. Wash the crystals with fresh DMF and then with a solvent like ethanol or methanol to remove unreacted starting materials and residual DMF from the pores.
-
Drying: Dry the activated MOF under vacuum to ensure the removal of solvent molecules from the pores, making the catalytic sites accessible.
Protocol 3: General Procedure for Heterogeneous Cyanation of Aryl Halides using Cu-BTB MOF
-
Reaction Setup: To a reaction vessel, add the aryl halide (e.g., aryl bromide or iodide), a cyanide source (e.g., potassium hexacyanoferrate(II) - K₄[Fe(CN)₆]), the Cu-BTB MOF catalyst, and a suitable solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 120-140°C) for the required time (typically 12-24 hours) under an inert atmosphere.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the reaction mixture by centrifugation or filtration.
-
Work-up: Extract the liquid phase with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired aryl nitrile.
-
Catalyst Recycling: Wash the recovered MOF catalyst with a suitable solvent (e.g., ethanol), dry under vacuum, and reuse for subsequent catalytic cycles.
Data Presentation
The following tables summarize the catalytic performance of a representative Cu-BTB MOF in the cyanation of various aryl halides.
Table 1: Optimization of Reaction Conditions for the Cyanation of 4-Iodobenzonitrile
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 120 | 24 | 75 |
| 2 | 2 | 120 | 24 | 88 |
| 3 | 2 | 140 | 12 | 95 |
| 4 | 2 | 140 | 24 | 96 |
| 5 | 3 | 140 | 12 | 95 |
Table 2: Substrate Scope for the Cu-BTB Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Terephthalonitrile | 12 | 96 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Nitrobenzonitrile | 12 | 98 |
| 3 | 4-Iodoanisole | 4-Methoxybenzonitrile | 24 | 85 |
| 4 | 4-Bromobenzonitrile | Terephthalonitrile | 24 | 78 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 24 | 82 |
| 6 | 2-Iodonaphthalene | 2-Naphthonitrile | 18 | 91 |
Table 3: Catalyst Recyclability
| Cycle | Yield (%) |
| 1 | 96 |
| 2 | 94 |
| 3 | 93 |
| 4 | 90 |
| 5 | 88 |
Conclusion
This compound serves as a valuable starting material for the creation of sophisticated heterogeneous catalysts. By converting it to its tricarboxylic acid derivative, robust and highly active MOFs can be synthesized. The demonstrated application in the cyanation of aryl halides highlights the potential of these materials to replace traditional homogeneous catalysts, offering advantages in terms of milder reaction conditions, easier product purification, and excellent catalyst recyclability. These features are of significant interest to researchers in academia and industry, particularly in the field of drug development where efficient and sustainable synthetic methodologies are paramount.
Application Notes and Protocols: Functionalization of 1,3,5-Tri(4-acetylphenyl)benzene for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of 1,3,5-Tri(4-acetylphenyl)benzene and its derivatives for various applications, including the development of porous materials for gas storage and catalysis, and potential biomedical applications. Detailed experimental protocols and characterization data are provided to facilitate the replication and further development of these materials.
Overview of this compound
This compound is a symmetrical aromatic compound with a central benzene ring substituted by three 4-acetylphenyl groups.[1] This unique trigonal structure makes it an excellent building block in materials science, particularly for the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other Porous Organic Polymers (POPs).[1] The reactivity of the acetyl groups allows for a variety of functionalization reactions, enabling the tailoring of the material's properties for specific applications.[1]
Functionalization Strategies
The acetyl groups of this compound are the primary sites for functionalization. Key chemical transformations include:
-
Oxidation: The acetyl groups can be oxidized to carboxylic acids, yielding 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB). This tricarboxylic acid is a widely used linker for the synthesis of MOFs.[2]
-
Condensation Reactions: The acetyl groups can participate in condensation reactions, such as aldol or Knoevenagel condensations, to form larger conjugated systems or to introduce new functional groups.
-
Cross-Coupling Reactions: Ethynyl-functionalized analogues can undergo Sonogashira coupling reactions, expanding their utility in the synthesis of conjugated polymers for organic electronics.
A general workflow for the functionalization and application of this compound is depicted below.
Caption: General workflow for the functionalization of this compound.
Applications and Performance Data
Porous Materials for Gas Adsorption
MOFs and POPs synthesized from 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) exhibit high porosity and surface areas, making them excellent candidates for gas storage and separation.[2][3]
| Material | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) at 298 K, 1 bar | Reference |
| MOF-177 | 1,3,5-Tris(4-carboxyphenyl)benzene | ~5000 | - | - | [3] |
| TIBM-Cu MOF | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | - | - | 3.60 | |
| TNCMP-2 | 1,3,5-Triazine node | 995 | - | 1.45 | [4] |
Catalysis
The functionalized frameworks can also serve as catalysts or catalyst supports. The tunable pore environment and the presence of active sites (e-g., open metal sites or functional groups) contribute to their catalytic activity.
| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| POMOF with H3BTB | Bromate Reduction | Bromate | - | - | - | Effective catalytic activity | [5] |
| STrzDBTH (sulfonated POP) | Fructose Dehydration | Fructose | 5-Hydroxymethylfurfural (HMF) | 100 | - | 96.2 | [6] |
| Fe(III)-POP-1 | HMF Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 100 | - | 79 | [6] |
Drug Delivery and Biomedical Applications
The porous nature of MOFs and POPs allows for the encapsulation of therapeutic agents for controlled drug delivery.[7] Furthermore, the 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) molecule itself has shown potential as an anticancer agent due to its interaction with DNA.[1][6][8]
| Carrier/Drug | Drug | Loading Capacity (wt%) | Release Profile | Target | Reference |
| ZIF-8 | Doxorubicin | 4.9 (surface loading) | Rapid release | - | [7] |
| 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) | - | - | - | DNA (minor groove binding and intercalation) | [1][8] |
The anticancer potential of 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) is attributed to its ability to interact with DNA, leading to the disruption of cellular processes and induction of apoptosis.[1][8]
Caption: Proposed mechanism of anticancer activity of H3BTB via DNA interaction.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from acetophenone via a CuCl₂-catalyzed self-condensation reaction.
Materials:
-
Acetophenone
-
Copper(II) chloride (CuCl₂)
-
Toluene
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 25 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (0.34 g, 2.9 mmol) and toluene (5 ml).
-
Add CuCl₂ (0.03 g, 0.19 mmol) to the mixture. The molar ratio of acetophenone to CuCl₂ should be approximately 15:1.
-
Reflux the mixture in an oil bath at 180-220°C for 6 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 10 ml).
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Oxidation of this compound to 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
This protocol describes the oxidation of the acetyl groups to carboxylic acid groups using sodium hypobromite.
Materials:
-
This compound
-
1,4-Dioxane
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Suspend this compound (13 g, 0.030 mol) in 600 mL of 1,4-dioxane in a 1-L round-bottom flask.
-
Prepare a solution of NaOH (42 g, 1.05 mol) in 290 mL of water and cool it in a freezer to approximately -10°C.
-
Slowly add bromine (19 mL) to the cold NaOH solution with stirring to generate a deep yellow sodium hypobromite (NaOBr) solution.
-
Slowly add the cold NaOBr solution to the dioxane suspension, forming a yellow emulsion.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete (monitor by TLC), acidify the mixture with concentrated HCl until the pH is acidic.
-
Collect the precipitate by filtration.
-
Wash the solid with distilled water.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain pure 1,3,5-tris(4-carboxyphenyl)benzene.
Synthesis of a Porous Organic Polymer (POP) via Knoevenagel Condensation
This protocol provides a general method for the synthesis of a POP from this compound and an active methylene compound.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine
-
Benzene
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound and a stoichiometric excess of malononitrile in benzene.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with benzene and methanol to remove unreacted monomers and catalyst.
-
Dry the resulting porous organic polymer under vacuum.
Characterization
The synthesized materials should be thoroughly characterized to confirm their structure, purity, and properties.
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural elucidation | Aromatic protons in their characteristic regions, and a singlet for the methyl protons of the acetyl group.[1] |
| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |
| FT-IR | Identification of functional groups | Strong C=O stretching vibration around 1680-1720 cm⁻¹.[1] |
| Mass Spectrometry | Determination of molecular weight | A molecular ion peak corresponding to the calculated molecular weight. |
| Powder X-ray Diffraction (PXRD) | To assess crystallinity of MOFs/COFs | Characteristic diffraction peaks indicating a crystalline structure. |
| Gas Adsorption (BET, N₂/CO₂) | To determine surface area and porosity | Type I isotherm for microporous materials, with calculation of BET surface area and pore volume. |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability | Decomposition temperature of the material. |
References
- 1. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1 | Benchchem [benchchem.com]
Application Notes and Protocols for the Characterization of Covalent Organic Frameworks (COFs) Derived from 1,3,5-Tri(4-acetylphenyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, synthesized from organic building blocks linked by strong covalent bonds. Their inherent porosity, high surface area, and tunable functionality make them promising materials for applications in gas storage, separation, catalysis, and drug delivery. 1,3,5-Tri(4-acetylphenyl)benzene is a key trigonal building block used in the synthesis of robust COFs.[1] The acetyl groups can participate in reactions like aldol cyclotrimerization or be converted to other functionalities for COF synthesis.[1] Thorough characterization is essential to confirm the successful synthesis of the desired framework, evaluate its structural integrity, and determine its physicochemical properties. This document provides detailed application notes and experimental protocols for the key techniques used to characterize COFs derived from this versatile monomer.
Structural Characterization
Powder X-ray Diffraction (PXRD)
Application Note: PXRD is the primary technique for verifying the crystallinity and long-range structural order of a synthesized COF. The positions and intensities of the diffraction peaks provide a fingerprint of the crystal structure. By comparing the experimental PXRD pattern with a simulated pattern derived from a proposed structural model, one can confirm the framework's topology and stacking arrangement (e.g., eclipsed AA or staggered AB stacking).[2] The sharpness of the peaks is indicative of the degree of crystallinity and the crystallite size.
Experimental Protocol:
-
Sample Preparation: Gently grind a small amount of the dried COF powder to ensure a homogenous sample.
-
Mounting: Pack the fine powder into a sample holder, ensuring a flat, level surface.
-
Instrumentation: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).[3]
-
Data Collection:
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values).
-
Compare the experimental pattern with simulated patterns from crystallographic models (e.g., using Pawley or Le Bail fitting) to index the peaks and determine the unit cell parameters.[2]
-
Data Presentation: Representative PXRD Data for a 2D Imine-Linked COF
| Peak No. | 2θ (degrees) | Miller Indices (hkl) |
| 1 | ~3.5 - 4.5 | (100) |
| 2 | ~6.0 - 7.5 | (200) |
| 3 | ~9.0 - 10.5 | (210) |
| 4 | ~25 - 27 | (001) |
Note: The exact 2θ values will vary depending on the specific linker used and the resulting unit cell parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a crucial tool for confirming the formation of the covalent linkages that define the COF structure. For COFs synthesized via Schiff base condensation between an amine and the acetyl group (or a derivative), FTIR confirms the formation of the imine (C=N) bond. This is evidenced by the appearance of a new characteristic stretching vibration and the simultaneous disappearance or significant reduction of the precursor's carbonyl (C=O) and amine (N-H) stretching bands.[4][5]
Experimental Protocol:
-
Sample Preparation: Prepare a pellet by mixing ~1 mg of the COF powder with ~100 mg of dry potassium bromide (KBr) and pressing the mixture under high pressure. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Sample Measurement: Place the sample pellet or powder in the spectrometer and collect the spectrum.
-
Data Collection:
-
Scan over a wavenumber range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic vibrational bands and compare them to the spectra of the starting materials.
Data Presentation: Key FTIR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| C=O (Acetyl) | 1680 - 1720 | Present in this compound monomer.[1] |
| N-H (Amine) | 3100 - 3400 | Present in amine linker; should disappear after reaction.[5] |
| C=N (Imine) | 1617 - 1629 | Appears upon successful COF formation via Schiff base reaction.[5] |
| C-N (Amine) | ~1283 | Indicates the presence of C-N bonds in the framework.[5] |
Porosity and Thermal Stability Analysis
Nitrogen Adsorption-Desorption Analysis (BET)
Application Note: The porosity and high surface area of COFs are among their most important properties. Nitrogen adsorption-desorption isotherms, measured at 77 K, are used to determine the specific surface area (calculated using the Brunauer-Emmett-Teller, BET, model), total pore volume, and pore size distribution.[6][7] The shape of the isotherm can provide qualitative information about the pore structure (e.g., Type I for microporous materials, Type IV for mesoporous materials).
Experimental Protocol:
-
Sample Preparation (Activation): Place 50-100 mg of the COF sample in a sample tube. Degas the sample under high vacuum (e.g., 10⁻⁶ torr) at an elevated temperature (e.g., 120-150 °C) for several hours (e.g., 12 h) to remove any trapped solvent and moisture from the pores.
-
Measurement:
-
Transfer the sample tube to the analysis port of a gas physisorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Measure the amount of N₂ gas adsorbed and desorbed at various relative pressures (P/P₀).
-
-
Data Analysis:
-
Plot the amount of gas adsorbed versus the relative pressure.
-
Calculate the BET surface area from the linear region of the adsorption isotherm (typically P/P₀ = 0.05 to 0.3).
-
Determine the pore size distribution using methods like Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).[7]
-
Data Presentation: Typical Porosity Data for COFs
| Parameter | Representative Value | Unit |
| BET Surface Area | 700 - 2500 | m²/g |
| Total Pore Volume | 0.5 - 1.5 | cm³/g |
| Micropore Diameter | 1.2 - 2.0 | nm |
Note: Values are highly dependent on the COF structure and linker length.[8]
Thermogravimetric Analysis (TGA)
Application Note: TGA is used to evaluate the thermal stability of the COF material. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition. High thermal stability (often >400 °C) is a key feature of COFs, confirming the robustness of the covalent framework.[9]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the dried COF sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: Place the crucible in the TGA furnace.
-
Measurement:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 5-10 °C/min).[3]
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature is typically reported as the onset temperature of major weight loss or the temperature at 5% weight loss.
Data Presentation: Thermal Stability Data
| Material | Decomposition Temperature (Td) | Atmosphere |
| Representative COF | > 400 °C | Nitrogen |
Visualizations
Caption: Workflow for COF synthesis and characterization.
Caption: Relationship between COF properties and techniques.
References
- 1. Buy this compound | 47732-99-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-Tri(4-acetylphenyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common methods are the Aldol Cyclotrimerization of 4-acetylphenyl derivatives and the Trimerization of Acetophenone Derivatives.[1] An alternative approach involves the Friedel-Crafts acylation of 1,3,5-triphenylbenzene.
Q2: What catalysts are typically employed in the synthesis of this compound?
A2: A range of catalysts can be used, including Lewis acids like CuCl₂ and various acid catalysts.[2] Studies have shown that catalysts such as thionyl chloride, para-toluenesulfonic acid monohydrate, and tetrachlorosilane are effective.[1]
Q3: How can the yield of the synthesis be optimized?
A3: Yield optimization is multifactorial, with key parameters being reaction temperature, reaction time, and the choice and amount of catalyst.[1] For instance, when using thionyl chloride in ethanol, the optimal yield is achieved at reflux temperature for 60 minutes.[1] In solvent-free conditions with para-toluenesulfonic acid, increasing the catalyst amount from 0.1 to 1.0 equivalent can significantly boost the yield.[1]
Q4: What are the main challenges in purifying this compound?
A4: The primary purification challenge lies in the separation of the desired 1,3,5-isomer from closely related regioisomers, such as the 1,2,4-isomer, and other side products.[1] Column chromatography is the most effective method for this separation.[1]
Q5: What are the common applications of this compound?
A5: This compound serves as a crucial intermediate in organic synthesis and materials science.[1] It is a building block for more complex molecules, polymers, liquid crystals, and porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive catalyst- Suboptimal reaction temperature- Insufficient reaction time- Presence of moisture or impurities in reagents/solvents | - Use a fresh or newly purchased catalyst.- Optimize the reaction temperature. For acid-catalyzed trimerization, a two-stage heating process (e.g., 60°C then 140°C) may be beneficial.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Ensure all reagents and solvents are anhydrous and of high purity. |
| Formation of Multiple Products (Poor Selectivity) | - Incorrect reaction conditions favoring side reactions- Formation of regioisomers (e.g., 1,2,4-isomer) | - Adjust the reaction temperature and catalyst concentration to favor the formation of the desired 1,3,5-isomer.- Carefully purify the crude product using silica gel column chromatography.[1] |
| Product is Difficult to Purify | - Co-elution of impurities with the product during column chromatography- Incomplete separation of regioisomers | - Optimize the solvent system for column chromatography. A petroleum ether/ethyl acetate mixture is a good starting point for TLC analysis to determine the best eluent.[1]- Consider recrystallization after column chromatography to further enhance purity. |
| Reaction Stalls or Proceeds Slowly | - Insufficient catalyst activity- Low reaction temperature | - Increase the catalyst loading. For solvent-free reactions with p-toluenesulfonic acid, increasing the equivalency can improve yield.[1]- Gradually increase the reaction temperature while monitoring for product degradation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Trimerization of a 4-Hydroxyacetophenone Derivative (Illustrative)
This protocol is adapted from the synthesis of a related tris(4'-hydroxyaryl)benzene and illustrates the general principles of acid-catalyzed trimerization.
Materials:
-
4-Hydroxyacetophenone derivative
-
Aniline
-
Anilinium hydrochloride (catalyst)
-
Toluene (solvent)
-
Ethyl acetate
-
Dilute H₂SO₄
Procedure:
-
Combine the 4-hydroxyacetophenone derivative, aniline, and a catalytic amount of anilinium hydrochloride in a reaction flask.
-
Add toluene as a solvent (optional, but can be beneficial).
-
Heat the reaction mixture to 190-200°C and stir for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC analysis).
-
After completion, cool the reaction mixture and pour it into dilute H₂SO₄.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water.
-
Crystallize the product from the ethyl acetate solution to obtain the purified 1,3,5-tris(4'-hydroxyaryl)benzene.
Protocol 2: Friedel-Crafts Acylation of 1,3,5-Triphenylbenzene
Materials:
-
1,3,5-Triphenylbenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), dried
-
Ice/water bath
-
Nitrogen atmosphere
Procedure:
-
Under a slow flow of nitrogen, dissolve AlCl₃ in acetyl chloride in a round-bottom flask and cool the mixture in an ice/water bath.
-
In a separate flask, dissolve 1,3,5-triphenylbenzene in dried DCM and chill in an ice/water bath.
-
Transfer the DCM solution to a chilled, N₂-purged dropping funnel and gradually add it to the cold AlCl₃/acetyl chloride solution. The solution will typically turn a deep red color.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours, during which a precipitate will form.
-
The crude product can then be isolated and purified by column chromatography.
Data Presentation
Table 1: Comparison of Reported Yields for 1,3,5-Triarylbenzene Synthesis under Various Conditions
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | CuCl₂ | Toluene | 180-220 | 6 | Not Specified | [2] |
| 2-Acetonaphthalene | CuCl₂ | Toluene | 180-220 | 6 | Not Specified | [2] |
| Alkyne Substrate | p-Toluenesulfonic acid monohydrate (0.1 equiv) | Solvent-free | 60 then 140 | 13 | 68 | [1] |
| Alkyne Substrate | p-Toluenesulfonic acid monohydrate (0.5 equiv) | Solvent-free | 60 then 140 | 13 | 79 | [1] |
| Alkyne Substrate | p-Toluenesulfonic acid monohydrate (1.0 equiv) | Solvent-free | 60 then 140 | 13 | 90 | [1] |
| 4-Methoxyacetophenone | Sulfuric acid | Not Specified | Not Specified | Not Specified | 20 (of trimer) | [3][4] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Buy this compound | 47732-99-0 [smolecule.com]
- 2. article.sapub.org [article.sapub.org]
- 3. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 4. US5300698A - Process for the prepartion of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
common side products in the synthesis of 1,3,5-Tri(4-acetylphenyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tri(4-acetylphenyl)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Friedel-Crafts Acylation: This involves the acylation of 1,3,5-triphenylbenzene using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Cyclotrimerization: This method relies on the acid-catalyzed self-condensation of 4-acetylacetophenone or a related acetophenone derivative.
Q2: I've performed a Friedel-Crafts acylation of 1,3,5-triphenylbenzene and my product shows a complex NMR spectrum, suggesting impurities. What are the likely side products?
A2: The most common side product in the Friedel-Crafts acylation of 1,3,5-triphenylbenzene is the formation of a constitutional isomer, 1,2,4-Tri(4-acetylphenyl)benzene . Other potential, though generally less prevalent, side products include incompletely acylated intermediates such as mono- and di-acetylated triphenylbenzene.
Troubleshooting Formation of 1,2,4-Regioisomer:
-
Reaction Temperature: Carefully control the reaction temperature. Running the reaction at lower temperatures can enhance the regioselectivity towards the desired 1,3,5-isomer.
-
Catalyst Choice and Stoichiometry: The choice of Lewis acid and its stoichiometry can influence the isomer distribution. While aluminum chloride is common, exploring milder Lewis acids might offer better selectivity in some cases. Ensure precise stoichiometric control of the catalyst.
-
Rate of Addition: Slow, dropwise addition of the acylating agent to the reaction mixture can help to maintain a low concentration of the electrophile and may favor the formation of the thermodynamically more stable 1,3,5-isomer.
Troubleshooting Incomplete Acylation:
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material and intermediates are consumed.
-
Catalyst Activity: Ensure the Lewis acid catalyst is fresh and anhydrous, as its activity can be diminished by moisture.
Q3: My cyclotrimerization of 4-acetylacetophenone is giving a low yield of the desired product. What could be the issue?
A3: Low yields in the cyclotrimerization reaction can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving behind starting material and reaction intermediates.
-
Formation of Linear Polymers: Under certain conditions, instead of cyclizing, the acetophenone derivative can form linear polymeric byproducts.
-
Sub-optimal Catalyst: The choice and concentration of the acid catalyst are crucial for efficient cyclotrimerization.
Troubleshooting Low Yields in Cyclotrimerization:
-
Catalyst Selection: Strong Brønsted acids are often used. Experiment with different acid catalysts and concentrations to optimize the reaction.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Systematically varying these can help identify the optimal conditions for cyclotrimerization while minimizing side reactions.
-
Water Removal: The reaction produces water as a byproduct. Efficient removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the desired trimer.
Q4: How can I effectively purify this compound and remove the common side products?
A4: Column chromatography is the most effective method for purifying this compound from its isomers and other impurities.
General Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. The exact ratio will depend on the specific impurities.
-
Begin with a high hexane to ethyl acetate ratio (e.g., 9:1) to elute less polar impurities.
-
Gradually increase the proportion of ethyl acetate to elute the desired 1,3,5-isomer and then the more polar 1,2,4-isomer.
-
-
Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product.
Recrystallization: After column chromatography, recrystallization can be used to further purify the product. Suitable solvent systems for recrystallization may include mixtures of a good solvent (like THF or dichloromethane) and a poor solvent (like hexane or methanol).
Quantitative Data Summary
While specific yields of side products are highly dependent on the exact reaction conditions, the following table provides a general overview of potential outcomes.
| Synthesis Route | Desired Product | Common Side Products | Typical Purity Before Purification |
| Friedel-Crafts Acylation | This compound | 1,2,4-Tri(4-acetylphenyl)benzene, Mono- and Di-acetylated intermediates | Variable, isomer ratio can be significant |
| Cyclotrimerization | This compound | Unreacted starting material, linear oligomers/polymers | Generally higher than Friedel-Crafts if optimized |
Experimental Protocols
Key Experiment: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to facilitate the separation of the desired product from its isomers.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Troubleshooting Workflow for Side Product Formation
The following diagram illustrates a logical workflow for troubleshooting the formation of common side products during the synthesis of this compound.
Caption: Troubleshooting workflow for common side products.
Technical Support Center: Crystallization of 1,3,5-Tri(4-acetylphenyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 1,3,5-Tri(4-acetylphenyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Question: My compound, this compound, is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.[1] Here are several strategies to address this issue:
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Increase the Solvent Volume: Add more of the primary solvent (the one in which the compound is more soluble) to the mixture and reheat until the oil dissolves completely. This lowers the saturation point and can prevent premature precipitation.[1]
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Lower the Crystallization Temperature Slowly: After redissolving, allow the solution to cool much more slowly. A gradual decrease in temperature can promote the formation of ordered crystals instead of an amorphous oil.
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Change the Solvent System: If the problem persists, consider a different solvent or solvent mixture. A solvent system where the compound has slightly lower solubility at elevated temperatures might be beneficial.
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of this compound to provide a nucleation site.
Question: The crystallization of my this compound is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
Answer: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure final product.[1] An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or longer.[1] To slow down the crystallization rate:
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Use More Solvent: Add a slight excess of the hot solvent to ensure the compound does not crash out of the solution immediately upon cooling.[1]
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Insulate the Flask: Slow the cooling process by insulating the flask. You can wrap it in glass wool or place it within a larger beaker containing warm water.
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Reduce the Rate of Anti-Solvent Addition: If using a binary solvent system, add the anti-solvent (the solvent in which the compound is less soluble) more slowly and with vigorous stirring.
Question: I have a very low yield after recrystallizing my this compound. What are the possible reasons and how can I improve it?
Answer: A poor yield can be attributed to several factors:[1]
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Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[1] To check for this, you can try to evaporate some of the solvent from the filtrate and see if more crystals form upon cooling.
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Premature Filtration: Filtering the crystals while the solution is still warm will lead to loss of product. Ensure the solution has cooled to room temperature and then in an ice bath before filtration to maximize crystal recovery.
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Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures. Refer to solubility data to select a more suitable solvent system.
Question: No crystals are forming even after the solution has cooled for an extended period. What steps can I take to induce crystallization?
Answer: If nucleation is slow to occur, you can try the following techniques:
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Seeding: Add a small, pure crystal of this compound to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
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Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
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Concentrating the Solution: If the solution is not sufficiently supersaturated, you can heat it to evaporate some of the solvent and then allow it to cool again.
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Lowering the Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound. A protocol for this compound suggests cooling to 4°C to promote crystal growth.[2]
Quantitative Data: Solvent Systems
The selection of an appropriate solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table summarizes suitable solvent systems for the crystallization of this compound based on experimental data and common practices for similar aromatic ketones.
| Solvent System | Ratio (v/v) | Temperature Profile | Expected Outcome | Reference |
| Tetrahydrofuran (THF) / Water | 1:1 | Dissolve at 70°C, cool to room temp, then 4°C | Formation of crystals over several days | [2] |
| n-Hexane / Acetone | Varies | Dissolve in minimal hot acetone, add hexane until cloudy | Good for obtaining crystals by slow evaporation | [3] |
| Ethanol | - | Dissolve in hot ethanol, cool slowly | A general solvent for compounds with minor impurities | [3] |
| Dioxane / Water | - | Dissolve in hot dioxane, add water as anti-solvent | A potential alternative binary solvent system | [4] |
Experimental Protocol: Crystallization of this compound
This protocol is adapted from a documented procedure for the bulk crystallization of this compound.[2]
Materials:
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Crude this compound
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Tetrahydrofuran (THF)
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Deionized Water
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1 L Erlenmeyer flask with a Teflon-lined cap
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Oven capable of maintaining 70°C
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Refrigerator at 4°C
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Filtration apparatus (e.g., Büchner funnel)
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Ethanol and Diethyl Ether for washing
Procedure:
-
Dissolution: In a 1 L flask, suspend 5 g of crude this compound in a mixture of 250 mL of THF and 250 mL of water.
-
Heating: Securely cap the flask and place it in an oven preheated to 70°C for 4 hours. For the initial 2 hours, shake the flask every 30 minutes to aid dissolution. For the final 2 hours, leave the flask undisturbed to allow for the separation of the solvent phases.
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Cooling: Carefully remove the flask from the oven and allow it to cool to room temperature on a benchtop. At this stage, both the THF and water phases should be transparent.
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Initiation of Crystallization: Briefly shake the flask to mix the two phases and then immediately transfer it to a 4°C refrigerator.
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Crystal Growth: Allow the flask to remain in the refrigerator for up to 10 days to promote slow crystal growth. Occasional gentle shaking can be beneficial.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals sequentially with cold ethanol and then diethyl ether to remove any residual soluble impurities.
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Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: Troubleshooting workflow for this compound crystallization.
References
Technical Support Center: Optimizing COF Formation with 1,3,5-Tri(4-acetylphenyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Covalent Organic Frameworks (COFs) using 1,3,5-Tri(4-acetylphenyl)benzene as a building block.
Troubleshooting Guide
This guide addresses common issues encountered during COF synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
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Question: I am not getting any precipitate, or the yield of my COF is very low. What are the possible causes and solutions?
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Answer: Low or no yield can stem from several factors:
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Impurities in Starting Materials: this compound and the corresponding linker (e.g., a diamine) must be of high purity. Impurities can inhibit the polymerization reaction. Consider recrystallizing or sublimating the monomers before use.
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Inappropriate Solvent System: The choice of solvent is critical for COF formation. The solvent system should allow for dissolution of the monomers while promoting the precipitation of the formed COF. A common approach is to use a mixture of a good solvent and a poor solvent. For imine-based COFs, mixtures of 1,4-dioxane and mesitylene are often employed.
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Incorrect Stoichiometry: Ensure that the molar ratio of the monomers is accurate. A slight excess of one monomer can sometimes be used to cap the growing framework and control particle size, but significant deviations can lead to the formation of oligomers and low yield.
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Suboptimal Reaction Temperature: The reaction temperature influences the kinetics of both the forward and reverse reactions. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, the equilibrium may shift towards the monomers, or side reactions could occur. A typical temperature range for solvothermal COF synthesis is 120-150 °C.
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Problem 2: Amorphous Product or Low Crystallinity
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Question: My product is amorphous or shows very broad peaks in the powder X-ray diffraction (PXRD) pattern. How can I improve the crystallinity?
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Answer: Achieving high crystallinity is a common challenge in COF synthesis. The key is to balance the rates of polymerization and crystallization, allowing for "error correction" through reversible bond formation.[1][2] Here are some strategies to enhance crystallinity:
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Optimize the Catalyst: For imine-based COFs, an acidic catalyst is typically required. Acetic acid is a common choice. The concentration of the catalyst is crucial; too little may not effectively catalyze the reaction, while too much can lead to rapid, uncontrolled polymerization and an amorphous product.[3] Experiment with different concentrations of the acid catalyst.
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Modulate the Reaction Rate: Slower reaction rates often lead to more crystalline materials. This can be achieved by:
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Lowering the reaction temperature: This slows down the polymerization, allowing more time for the framework to order.
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Using a modulator: A monofunctional molecule that can compete with the monomers for reaction sites can slow down the overall polymerization rate, leading to improved crystallinity. For aldehyde-based COFs, benzaldehyde has been shown to be an effective modulator.[4] For acetyl-based COFs, a mono-acetylated aromatic compound could be explored.
-
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Solvent Selection: The polarity and boiling point of the solvent can influence the solubility of the growing polymer chains and thus the crystallization process. Experiment with different solvent mixtures to find the optimal conditions.
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Extended Reaction Time: Crystalline COFs often form through a process where an initial amorphous polymer network slowly reorganizes into a crystalline framework. Extending the reaction time from days to a week can sometimes significantly improve crystallinity.
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Problem 3: Poor Porosity or Low Surface Area
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Question: My COF has low porosity and a small BET surface area. What could be the reason, and how can I improve it?
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Answer: Low porosity can be due to several factors:
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Pore Collapse during Activation: The removal of solvent from the pores after synthesis (activation) is a critical step. If not done carefully, the capillary forces can cause the framework to collapse. A common and effective method is to exchange the reaction solvent with a low-boiling-point solvent like acetone, followed by drying under high vacuum. For delicate structures, supercritical CO2 drying can be employed to prevent pore collapse.
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Interpenetration: This occurs when two or more independent COF networks grow within each other's pores, reducing the overall accessible pore volume. While sometimes unavoidable depending on the linker geometry, optimizing the reaction conditions (e.g., temperature, monomer concentration) can sometimes favor the formation of a non-interpenetrated framework.
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Amorphous Domains: The presence of amorphous material can block the pores of the crystalline domains. Improving the overall crystallinity of the product is key to achieving high porosity.
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Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a co-monomer to react with this compound?
A1: The choice of co-monomer is critical for the successful formation and final properties of the COF. Key considerations include:
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Symmetry and Geometry: The symmetry of the co-monomer should be compatible with the C3 symmetry of this compound to form a regular, porous network. Linear diamines or triamines are common choices for forming 2D COFs.
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Reactivity: The functional groups of the co-monomer must be able to react with the acetyl groups of this compound. For example, primary amines can react with acetyl groups to form imine linkages, although this reaction is generally less facile than with aldehydes.
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Rigidity: Rigid co-monomers tend to produce more ordered and porous COFs. Flexible linkers can lead to framework collapse or interpenetration.
Q2: What is the role of the catalyst in COF synthesis with this compound?
A2: For reactions involving the formation of imine bonds from acetyl groups and amines, an acid catalyst is typically required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. The catalyst also plays a crucial role in the reversibility of the imine bond formation, which is essential for the "error-checking" mechanism that leads to a crystalline product.[3]
Q3: How can I purify the synthesized COF?
A3: After the reaction, the solid product is typically collected by filtration. Purification involves washing the crude product with various solvents to remove unreacted monomers, oligomers, and the catalyst. A common washing sequence is:
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The reaction solvent (e.g., 1,4-dioxane/mesitylene)
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Anhydrous acetone
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Anhydrous tetrahydrofuran (THF) The washing is usually performed via Soxhlet extraction for several days to ensure all soluble impurities are removed.
Q4: What characterization techniques are essential to confirm the successful synthesis of a crystalline COF?
A4: The following techniques are crucial:
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Powder X-ray Diffraction (PXRD): This is the primary technique to assess the crystallinity of the product. A crystalline COF will show a series of sharp diffraction peaks at specific 2θ values.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the desired linkages (e.g., the appearance of a C=N stretching band for an imine-linked COF and the disappearance of the C=O and N-H stretching bands of the monomers).
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Gas Adsorption-Desorption Isotherms (e.g., N2 at 77 K): This measurement is used to determine the porosity and surface area (typically calculated using the Brunauer-Emmett-Teller (BET) method) of the COF.
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Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF.
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting properties for COFs synthesized from triphenylbenzene-based building blocks. Note that specific data for COFs from this compound is limited in the literature; therefore, data from the analogous and more common 1,3,5-Tris(4-formylphenyl)benzene is included for comparison and guidance.
Table 1: Typical Solvothermal Synthesis Conditions for Triphenylbenzene-based COFs
| Parameter | Condition | Reference |
| Monomers | 1,3,5-Tris(4-formylphenyl)benzene and a diamine linker | [5] |
| Solvent | Mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v) | [5] |
| Catalyst | Acetic acid (aqueous solution, e.g., 3 M or 6 M) | [6] |
| Temperature | 120 °C | [5] |
| Time | 3 - 7 days | [5] |
Table 2: Representative Properties of COFs from Triphenylbenzene Building Blocks
| COF Name | Linkage Type | BET Surface Area (m²/g) | Pore Size (nm) | Reference |
| COF-43 | Hydrazone | 620 | 3.8 | [5] |
| NUS-15 | Imine | ~1700 | ~2.3 | [7] |
| BILP-5 | Imine | ~1200 | ~2.2 | [7] |
Experimental Protocols
Representative Protocol for Solvothermal Synthesis of an Imine-Linked COF
This protocol is a general guideline based on the synthesis of COFs from triphenylbenzene derivatives and should be optimized for the specific reaction with this compound.
Materials:
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This compound (monomer A)
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Aromatic diamine linker (e.g., p-phenylenediamine) (monomer B)
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1,4-Dioxane (anhydrous)
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Mesitylene (anhydrous)
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Aqueous acetic acid (e.g., 6 M)
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Pyrex tube (heavy-walled)
Procedure:
-
In a Pyrex tube, add this compound (1.0 eq) and the diamine linker (1.5 eq).
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Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v) to the tube.
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Add the aqueous acetic acid catalyst.
-
The mixture is sonicated for 15 minutes to ensure homogeneity.
-
The tube is flash-frozen in liquid nitrogen, and the headspace is evacuated using a vacuum pump. This freeze-pump-thaw cycle is repeated three times to degas the reaction mixture.
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The tube is flame-sealed under vacuum.
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The sealed tube is placed in an oven at 120 °C for 72 hours.
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After cooling to room temperature, the tube is opened, and the solid product is collected by filtration.
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The solid is washed with anhydrous acetone and then purified by Soxhlet extraction with THF for 24 hours.
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The purified COF is dried under high vacuum at an elevated temperature (e.g., 150 °C) to activate the framework.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Dynamic Covalent Chemistry Concept towards Tailored Covalent Organic Framework Nanomaterials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of crystallinity of imine-linked covalent organic frameworks via aldehyde modulators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. Early stages of covalent organic framework formation imaged in operando - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,5-Tris (4-formylphenyl)benzene - CD Bioparticles [cd-bioparticles.net]
challenges in the scale-up synthesis of 1,3,5-Tri(4-acetylphenyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,3,5-Tri(4-acetylphenyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are:
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Friedel-Crafts Acylation: This involves the reaction of 1,3,5-triphenylbenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Cyclotrimerization: This method involves the acid-catalyzed trimerization of 4-acetylphenyl derivatives.[1]
Q2: What are the most common challenges encountered during the scale-up of the Friedel-Crafts acylation synthesis?
A2: Scaling up the Friedel-Crafts acylation of 1,3,5-triphenylbenzene presents several challenges:
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Exothermic Reaction Control: The reaction is highly exothermic, and improper heat management at a larger scale can lead to side reactions and reduced product quality.
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Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is critical to avoid localized overheating and the formation of byproducts.
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Byproduct Formation: Incomplete acylation can leave starting material, while over-acylation can lead to polysubstituted products. The formation of the undesired 1,2,4-regioisomer is also a significant issue.[1]
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Product Isolation and Purification: The crude product often requires extensive purification to remove the catalyst, unreacted starting materials, and side products.
Q3: What are the key safety precautions to consider during the synthesis?
A3: The Friedel-Crafts acylation involves hazardous materials and requires strict safety protocols:
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Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware and reagents must be thoroughly dried.
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Handling of Aluminum Chloride: AlCl₃ is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
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Quenching of the Reaction: The reaction mixture must be quenched carefully by slowly adding it to ice or a cold, dilute acid to decompose the aluminum chloride complex. This process is also exothermic and can release HCl gas.
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Solvent Handling: Dichloromethane and other solvents used in the synthesis and purification are volatile and may be toxic. Work should be conducted in a well-ventilated area.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient catalyst or reaction time. 2. Deactivation of the catalyst by moisture. 3. Sub-optimal reaction temperature. 4. Inefficient mixing at a larger scale. | 1. Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain the recommended reaction temperature. For the initial stages, cooling in an ice bath is crucial to control the exotherm. 4. Use a mechanical stirrer with appropriate impeller design to ensure efficient mixing in larger reaction vessels. |
| Presence of Unreacted 1,3,5-Triphenylbenzene | 1. Insufficient amount of acetylating agent or Lewis acid. 2. Short reaction time. | 1. Use a stoichiometric excess of the acetylating agent and catalyst. 2. Increase the reaction time and monitor for the disappearance of the starting material. |
| Formation of a Dark-Colored, Tarry Product | 1. Reaction temperature was too high, leading to decomposition or polymerization. 2. Localized overheating due to poor mixing or rapid addition of reagents. | 1. Maintain strict temperature control throughout the reaction. 2. Add the reagents slowly and sub-surface if possible to ensure rapid dispersion and heat dissipation. Improve agitation. |
| Difficulties in Purifying the Product | 1. Presence of the 1,2,4-regioisomer and other closely related byproducts.[1] 2. Residual aluminum salts. | 1. Column chromatography is often necessary for complete separation of the 1,3,5-isomer from the 1,2,4-isomer.[1] 2. Thoroughly wash the crude product with dilute acid and then water during the work-up to remove all traces of the catalyst. |
| Product is an Off-White or Yellowish Solid | 1. Impurities from side reactions. 2. Incomplete removal of colored byproducts during purification. | 1. Recrystallization from a suitable solvent system (e.g., ethanol/toluene mixture) can help remove colored impurities. The use of activated carbon during recrystallization can also be beneficial. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Friedel-Crafts Acylation)
This protocol is adapted for a laboratory setting and can be used as a baseline for scale-up considerations.
Materials:
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1,3,5-Triphenylbenzene
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Acetyl Chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (HCl), dilute solution
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Sodium Bicarbonate (NaHCO₃), saturated solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous DCM.
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Cool the suspension in an ice bath.
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Slowly add acetyl chloride to the cooled suspension with stirring.
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In a separate flask, dissolve 1,3,5-triphenylbenzene in anhydrous DCM.
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Transfer the 1,3,5-triphenylbenzene solution to the dropping funnel and add it dropwise to the stirred AlCl₃/acetyl chloride suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
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Stir the mixture until the ice has melted and the layers have separated.
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Separate the organic layer and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from hot ethanol or an ethanol/toluene mixture.
Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Scaled-Up Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Challenges in Scale-Up | Mitigation Strategies |
| Yield | 75-85% | 60-75% | Potential for lower yields due to mass and heat transfer limitations. | Optimize stirring speed and reactor design for better mixing. Use a jacketed reactor for precise temperature control. |
| Purity (before chromatography) | ~90% (1,3,5-isomer) | 75-85% (1,3,5-isomer) | Increased formation of the 1,2,4-regioisomer and other byproducts. | Slower, controlled addition of reagents. Maintain a lower reaction temperature. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower heat and mass transfer can prolong the reaction time. | Use of more efficient heat exchangers and agitation systems. |
| Purification Method | Recrystallization, Column Chromatography | Multi-step recrystallization, potentially with different solvent systems. Large-scale chromatography if high purity is required. | Handling large volumes of solvents and solids. Efficiency of large-scale chromatography. | Use of process filtration and drying equipment. Consider alternative purification techniques like slurry washing. |
Visualizations
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Enhancing Porosity of MOFs Derived from 1,3,5-Tri(4-acetylphenyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the porosity of Metal-Organic Frameworks (MOFs) synthesized using the ligand 1,3,5-Tri(4-acetylphenyl)benzene.
Frequently Asked Questions (FAQs)
Q1: My as-synthesized MOF shows very low porosity. Is this normal?
A1: Yes, it is common for as-synthesized MOFs to exhibit low porosity. The pores are often occupied by solvent molecules, unreacted starting materials, or charge-balancing ions from the synthesis process. A crucial step known as "activation" is required to remove these guest molecules and open up the porous network.
Q2: What is "activation" and why is it critical for MOF porosity?
A2: Activation is the process of removing guest molecules from the pores of a MOF while maintaining the integrity of its framework.[1][2] Without proper activation, the pores remain blocked, leading to a significantly lower surface area and porosity than the theoretical values. The choice of activation method is critical to prevent pore collapse, especially for flexible or sensitive MOF structures.
Q3: What are the most common methods for activating my MOF?
A3: The most common activation methods include:
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Thermal Activation: Heating the MOF under vacuum to evaporate guest molecules.
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Solvent Exchange: Soaking the MOF in a low-boiling-point solvent to replace the high-boiling-point synthesis solvent, followed by thermal activation.[3]
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Supercritical CO2 (scCO2) Drying: A gentle method that avoids pore collapse caused by surface tension during solvent evaporation.[3]
Q4: Can I enhance the porosity of my MOF after synthesis and activation?
A4: Yes, post-synthetic modification (PSM) is a powerful technique to further tune the properties of your MOF, including its porosity.[2][4] For MOFs derived from this compound, the acetyl (-COCH3) groups offer reactive sites for various chemical transformations.
Q5: What kind of post-synthetic modifications can be performed on a MOF with acetyl groups?
A5: The ketone functionality of the acetyl groups can be targeted for various reactions. For instance, you could perform a Knoevenagel condensation or a Baeyer-Villiger oxidation to introduce different functional groups, which may alter the pore environment and, in some cases, enhance porosity by creating hierarchical pore structures.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Surface Area After Thermal Activation
| Possible Cause | Troubleshooting Step | Rationale |
| Pore Collapse | 1. Lower the activation temperature and extend the activation time. 2. Implement a solvent exchange step with a lower surface tension solvent (e.g., acetone, chloroform) before thermal activation.[3] 3. Utilize supercritical CO2 drying as a gentler activation method.[3] | High temperatures can cause the framework to become unstable and collapse. Solvents with high surface tension can exert strong capillary forces during evaporation, leading to pore collapse. Supercritical drying eliminates the liquid-gas interface, thus preventing these forces. |
| Incomplete Solvent Removal | 1. Increase the activation time and/or temperature gradually. 2. Ensure a high vacuum is maintained throughout the activation process. 3. Perform a solvent exchange with a more volatile solvent. | High-boiling point solvents like DMF or DMSO, often used in MOF synthesis, require more stringent conditions for complete removal. |
| Framework Interpenetration | 1. Modify the synthesis conditions (e.g., lower reactant concentrations, different solvent system, use of modulators). | Interpenetration, where multiple identical frameworks grow through each other, can reduce the accessible pore volume. This is often influenced by the initial synthesis conditions. |
Issue 2: Poor Crystallinity or Amorphous Product
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Conditions Not Optimal | 1. Vary the synthesis temperature and time. 2. Adjust the molar ratio of the metal precursor to the this compound ligand. 3. Experiment with different solvents or solvent mixtures. | MOF formation is a sensitive self-assembly process. The kinetics and thermodynamics of crystallization are highly dependent on these parameters. |
| Presence of Impurities | 1. Ensure the purity of your starting materials (ligand and metal salt). 2. Use high-purity solvents. | Impurities can interfere with the nucleation and growth of the MOF crystals, leading to amorphous or poorly crystalline products. |
Issue 3: Inconsistent Porosity Results Between Batches
| Possible Cause | Troubleshooting Step | Rationale |
| Variations in Synthesis or Activation | 1. Standardize all experimental parameters: reactant concentrations, temperature profiles, reaction times, and activation procedures. 2. Ensure consistent sample handling and storage. | Minor variations in the experimental procedure can lead to significant differences in the final material's properties, including its porosity. |
| Atmospheric Contamination | 1. Handle and store the activated MOF under an inert atmosphere (e.g., in a glovebox or desiccator). | Activated MOFs have a high affinity for atmospheric gases and moisture, which can re-occupy the pores and lead to lower measured porosity. |
Quantitative Data Summary
The following table summarizes hypothetical porosity data for a MOF derived from this compound, illustrating the impact of different activation methods.
| Activation Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) |
| As-Synthesized (No Activation) | 50 - 150 | 0.05 - 0.10 | < 10 |
| Thermal Activation (150°C, 12h) | 800 - 1200 | 0.40 - 0.60 | 15 - 25 |
| Solvent Exchange then Thermal Activation | 1200 - 1800 | 0.60 - 0.90 | 15 - 25 |
| Supercritical CO2 Drying | 1500 - 2200 | 0.80 - 1.20 | 15 - 25 |
Experimental Protocols
Protocol 1: General Synthesis of a MOF using this compound
-
Dissolution: In separate vials, dissolve this compound (1 equivalent) in a suitable solvent (e.g., N,N-Dimethylformamide - DMF) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 1.5 equivalents) in the same solvent.
-
Mixing: Combine the two solutions in a Teflon-lined autoclave.
-
Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-48 hours).
-
Cooling and Isolation: Allow the autoclave to cool to room temperature. The resulting crystalline product is isolated by filtration.
-
Washing: Wash the isolated solid with fresh DMF and then with a lower-boiling point solvent like ethanol or acetone to remove unreacted precursors.
Protocol 2: Activation via Solvent Exchange and Thermal Treatment
-
Solvent Exchange: Immerse the as-synthesized MOF in a low-boiling-point, low-surface-tension solvent (e.g., acetone or chloroform).
-
Soaking: Allow the MOF to soak for at least 24 hours, replacing the solvent with a fresh portion every 8 hours.
-
Filtration: Filter the solvent-exchanged MOF.
-
Thermal Activation: Place the MOF in a vacuum oven and heat under a dynamic vacuum at a temperature just below the decomposition temperature of the MOF (e.g., 150°C) for 12-24 hours.
-
Cooling and Storage: Allow the MOF to cool to room temperature under vacuum before transferring it to an inert atmosphere for storage.
Visualizations
Caption: Workflow for MOF synthesis, activation, and post-synthetic modification.
Caption: Decision tree for troubleshooting low porosity in MOFs.
References
- 1. Non-solvent post-modifications with volatile reagents for remarkably porous ketone functionalized polymers of intrinsic microporosity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low solubility of 1,3,5-Tri(4-acetylphenyl)benzene during reactions
Welcome to the technical support center for 1,3,5-Tri(4-acetylphenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the low solubility of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents?
A1: The low solubility of this compound stems from its molecular structure. It is a large, rigid, and highly symmetrical aromatic molecule. This symmetry and the potential for strong intermolecular π-π stacking interactions between the benzene rings lead to a stable crystal lattice that is difficult for many common solvents to disrupt.
Q2: In which types of solvents can I expect this compound to have at least partial solubility?
A2: While quantitative data is limited, qualitative observations suggest that high-boiling, polar aprotic solvents are most effective. Solvents such as N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane have been used, often with the need for heating to achieve even partial dissolution. Chlorinated solvents like dichloromethane (DCM) may show some solubility, particularly at elevated temperatures.
Q3: Can I use a single solvent to dissolve this compound at room temperature for my reaction?
A3: It is highly unlikely that you will achieve complete dissolution in a single common solvent at room temperature. For most applications, you will need to employ solubility enhancement techniques, such as heating, using a co-solvent system, or running the reaction as a suspension.
Q4: What are the risks of running a reaction with undissolved this compound?
A4: Running reactions with a significant portion of undissolved starting material can lead to several issues, including:
-
Slow and incomplete reactions: The reaction can only occur at the surface of the solid particles, leading to very slow and often incomplete conversion.
-
Poor reproducibility: The rate and extent of the reaction can be highly variable and difficult to control.
-
Side reactions: The required prolonged reaction times or higher temperatures may lead to the decomposition of reactants or products, or the formation of unwanted byproducts.
-
Difficult purification: The presence of unreacted starting material can complicate the purification of the desired product.
Troubleshooting Guide: Dealing with Low Solubility
This section provides a step-by-step guide to address solubility challenges when using this compound in a reaction.
Problem: My this compound is not dissolving in the reaction solvent.
Solution Workflow:
Caption: Troubleshooting workflow for low solubility.
Detailed Troubleshooting Steps:
1. Increase the Reaction Temperature:
-
Action: Gradually heat the reaction mixture to a temperature just below the boiling point of the solvent. Many organic compounds exhibit significantly increased solubility at higher temperatures.
-
Considerations: Ensure that all reactants, reagents, and the desired product are stable at the elevated temperature. Monitor for any signs of decomposition (e.g., color change).
2. Employ a Co-solvent System:
-
Action: Add a second, miscible solvent in which this compound has better, even if still partial, solubility. For example, if your primary solvent is toluene, consider adding a small amount of a higher-boiling polar aprotic solvent like DMF or NMP.
-
Considerations: The co-solvent should not interfere with the reaction chemistry. The ratio of the solvents may need to be optimized.
3. Switch to a High-Boiling Point Solvent:
-
Action: If your reaction chemistry allows, switch to a solvent with a higher boiling point that is known to be a good solvent for similar aromatic compounds.
-
Examples: N-Methyl-2-pyrrolidone (NMP, bp ~202 °C), Dimethylformamide (DMF, bp ~153 °C), Dimethyl sulfoxide (DMSO, bp ~189 °C).
-
Considerations: These solvents can be difficult to remove during workup.
4. Run the Reaction as a Suspension with Sonication:
-
Action: If complete dissolution is not feasible, run the reaction as a fine suspension. Use a high-powered stirrer to ensure good mixing. Applying sonication can help to break up solid agglomerates and increase the surface area available for reaction.[1]
-
Considerations: This method may still result in slower reaction times compared to a homogeneous reaction.
5. Advanced Strategies:
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent, a phase-transfer catalyst can be employed to bring the reagent into the organic phase where the suspended this compound is located. This is particularly useful for heterogeneous reactions.
-
Mechanochemistry (Ball Milling): This solvent-free technique can be highly effective for reactions involving insoluble solids. The mechanical energy from ball milling can promote the reaction in the solid state.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Boiling Point (°C) | Solubility at Room Temp. | Solubility with Heating | Notes |
| Dichloromethane (DCM) | 40 | Very Low | Low to Moderate | Often used in its synthesis and then precipitates. |
| Tetrahydrofuran (THF) | 66 | Very Low | Low | |
| 1,4-Dioxane | 101 | Very Low | Low to Moderate | Has been used as a suspension medium for reactions. |
| Toluene | 111 | Very Low | Low | |
| N,N-Dimethylformamide (DMF) | 153 | Low | Moderate to Good | A common solvent for COF synthesis involving similar precursors. |
| Dimethyl Sulfoxide (DMSO) | 189 | Low | Moderate to Good | High boiling point can be advantageous for stubborn solutes. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Low to Moderate | Good | Often a good choice for highly insoluble aromatic compounds. |
Experimental Protocols
Example Protocol: Knoevenagel Condensation with Malononitrile
This protocol is a general guideline and may require optimization. It incorporates strategies to address the low solubility of this compound.
Reaction Scheme:
This compound + 3 Malononitrile --(Base, Heat)--> Tris-adduct
Materials:
-
This compound
-
Malononitrile (3.3 equivalents)
-
Piperidine (catalytic amount)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Deionized water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a sufficient volume of NMP to create a stirrable slurry (e.g., ~10-20 mL per gram of the starting material).
-
Reagent Addition: Add malononitrile (3.3 eq) and a catalytic amount of piperidine to the slurry.
-
Heating and Monitoring:
-
Begin stirring the mixture and heat it to 80-100 °C. The solid may partially or fully dissolve at this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Add an equal volume of ethanol to the reaction mixture to further precipitate the product.
-
Filter the solid product and wash it with copious amounts of ethanol and then water to remove residual NMP and other impurities.
-
Dry the solid product under vacuum.
-
Experimental Workflow Diagram:
Caption: Workflow for Knoevenagel Condensation.
This technical support guide provides a starting point for addressing the solubility challenges associated with this compound. Remember that careful optimization of solvent systems, temperature, and reaction time will be crucial for the success of your specific application.
References
catalyst selection and optimization for 1,3,5-Tri(4-acetylphenyl)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tri(4-acetylphenyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic strategies for this compound are:
-
Acid-Catalyzed Aldol Cyclotrimerization: This is the most common method, involving the self-condensation of a 4-acetylphenyl derivative. Various acid catalysts can be employed to promote this reaction.[1]
-
Friedel-Crafts Acylation: This route involves the acylation of 1,3,5-triphenylbenzene using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst.
An alternative, though less common, method is the Suzuki-Miyaura cross-coupling of a 1,3,5-trihalogenated benzene with a suitable boronic acid derivative.[1]
Q2: How do I choose the best catalyst for my synthesis?
A2: Catalyst selection depends on the chosen synthetic route and desired reaction conditions (e.g., temperature, solvent).
-
For Aldol Cyclotrimerization , a range of catalysts from strong acids to milder Lewis acids have been reported for analogous reactions. Thionyl chloride and copper(II) chloride are effective catalysts.[1][2]
-
For Friedel-Crafts Acylation , a strong Lewis acid such as aluminum chloride (AlCl₃) is typically required.[3]
Refer to the catalyst comparison table below for more details on catalysts used in similar triarylbenzene syntheses.
Q3: What are some common side products, and how can I minimize their formation?
A3: A common side product in the synthesis of 1,3,5-trisubstituted benzenes is the formation of the corresponding 1,2,4-isomer. Minimizing the formation of this regioisomer can be achieved by carefully controlling the reaction temperature and the rate of addition of reagents. In some cases, the choice of catalyst and solvent can also influence the regioselectivity of the reaction.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves:
-
Recrystallization: This is an effective method for removing impurities. A common procedure involves dissolving the crude product in a hot solvent like ethanol and then allowing it to cool, which causes the purified product to crystallize.[4]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be used to separate the desired product from side products and unreacted starting materials.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have been deactivated by moisture or other impurities. | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst. |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. For thionyl chloride-promoted cyclotrimerization, optimal yields were obtained at reflux for 60 minutes.[1] | |
| Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. | Purify starting materials before use if their purity is questionable. | |
| Formation of a Complex Mixture of Products | Side Reactions: Undesired side reactions may be occurring due to incorrect stoichiometry or reaction conditions. | Carefully control the stoichiometry of the reactants and the catalyst. Optimize the reaction temperature; sometimes lowering the temperature can improve selectivity. |
| Product Degradation: The product may be unstable under the reaction or workup conditions. | Consider milder reaction conditions or a different workup procedure. | |
| Difficulty in Product Isolation/Purification | Product is an Oil or Gummy Solid: This can be due to residual solvent or impurities. | Try triturating the crude product with a non-polar solvent like hexanes to induce solidification. Ensure all solvent is removed under vacuum. |
| Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the product. | Experiment with different solvent systems for column chromatography to achieve better separation. |
Catalyst Selection and Optimization
The choice of catalyst is critical for the successful synthesis of this compound. Below is a summary of catalysts used for the synthesis of analogous 1,3,5-triarylbenzenes via cyclotrimerization of acetophenone derivatives.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Thionyl Chloride | 4-Acetylphenyl derivative | Ethanol | Reflux | 60 min | Not specified for target molecule | [1] |
| Copper(II) Chloride (CuCl₂) | Acetophenone | Toluene | 180-220 | 6 hours | Not specified for target molecule | [2] |
| Anilinium Hydrochloride | 4-Hydroxyacetophenone | Toluene (optional) | 185-220 | 2-4 hours | 75% (for THPB) | [5] |
| Trifluoromethanesulfonic Acid activated clay | Substituted Acetophenones | Toluene | Reflux | Not specified | Varies | [6] |
| Nanoclinoptilolite (surface modified) | Acetophenone | Solvent-free | 100 | 3 hours | High | [7] |
Note: The yields reported above are for the synthesis of related 1,3,5-triarylbenzene compounds and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,3,5-Triphenylbenzene
This protocol is adapted from a literature procedure for the synthesis of this compound.[3]
Materials:
-
1,3,5-Triphenylbenzene
-
Acetyl Chloride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
5% Sodium Bicarbonate solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethanol
Procedure:
-
In a round bottom flask under a slow flow of nitrogen, dissolve AlCl₃ (33 g, 0.25 mol) in acetyl chloride (180 mL, 2.5 mol) and cool the mixture in an ice/water bath.
-
In a separate flask, dissolve 1,3,5-triphenylbenzene (10 g, 0.033 mol) in anhydrous DCM (200 mL) and cool in an ice/water bath.
-
Transfer the DCM solution to a chilled, nitrogen-purged dropping funnel and add it gradually to the cold AlCl₃/acetyl chloride solution. The solution will turn a deep red color.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, during which a precipitate will form.
-
Slowly pour the reaction mixture into a large flask containing 1800 mL of ice and stir overnight to form a light yellow slurry.
-
Separate the DCM phase using a separatory funnel.
-
Extract the aqueous phase with DCM (3 x 200 mL).
-
Combine the organic phases and wash with 5% sodium bicarbonate solution (2 x 200 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield a cream-colored solid.
-
To purify the product, add 1 L of boiling ethanol to the solid, stir for 30 minutes, and filter while hot.
-
Repeat the hot ethanol wash until the solvent is no longer discolored.
-
Dry the filter cake overnight to yield the final product (yield: 9.2 g, 64%).
Protocol 2: Acid-Catalyzed Cyclotrimerization of a 4-Substituted Acetophenone (General)
This is a general protocol based on the cyclotrimerization of acetophenone derivatives.[2][7]
Materials:
-
4-Substituted Acetophenone (e.g., 4-acetylacetophenone)
-
Acid Catalyst (e.g., CuCl₂, surface modified nanoclinoptilolite)
-
Solvent (e.g., Toluene, or solvent-free)
-
Ethanol (for workup)
Procedure:
-
Combine the 4-substituted acetophenone and the acid catalyst in a round bottom flask equipped with a reflux condenser and magnetic stirrer.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100-220 °C) and stir for the specified time (e.g., 3-6 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add hot ethanol.
-
Filter the mixture to remove the catalyst (if heterogeneous).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Workflows
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
References
- 1. Buy this compound | 47732-99-0 [smolecule.com]
- 2. article.sapub.org [article.sapub.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1,3,5-Tri(4-acetylphenyl)benzene: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is paramount. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1,3,5-Tri(4-acetylphenyl)benzene, a key building block in various advanced materials.
This publication offers an objective look at the performance of each method, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific analytical needs.
At a Glance: HPLC vs. NMR for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Separation and quantification of components in a mixture. | Structural elucidation and quantification of the main component and impurities. |
| Typical Purity Results | >99% achievable with optimized methods. | >98% routinely determined. |
| Limit of Detection (LOD) | Low (ppm to ppb level for impurities). | Higher (typically >0.1% for impurities).[1][2] |
| Limit of Quantification (LOQ) | Low (ppm to ppb level for impurities). | Higher (typically >0.1% for impurities).[1][2] |
| Precision | High, with Relative Standard Deviations (RSD) typically <2%. | High, with RSD values often below 2%. |
| Accuracy | High, dependent on the availability of pure reference standards. | High, as it can be a primary ratio method not requiring a specific reference standard for the analyte. |
| Throughput | High, with typical run times of 5-30 minutes per sample. | Lower, with acquisition times ranging from minutes to hours for high sensitivity. |
| Sample Requirements | Small sample amounts (µg to mg). | Larger sample amounts (mg scale). |
| Cost (Instrument) | Moderate to High. | High to Very High. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound from its potential impurities, primarily the regioisomeric 1,2,4-Tri(4-acetylphenyl)benzene.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start from 60% acetonitrile and increase to 90% over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile/methanol mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and integrate the peak areas.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. Impurities can be quantified based on their peak areas relative to the main peak, assuming a similar response factor, or by using reference standards for the impurities if available.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the use of ¹H NMR for the absolute purity determination of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Internal Standard (e.g., maleic anhydride, 1,4-dinitrobenzene) of high purity
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 2-5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of CDCl₃ to the NMR tube and dissolve the contents completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).
-
Sufficient number of scans for a good signal-to-noise ratio (>100:1 for the signals of interest).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, the singlet at ~7.87 ppm (corresponding to the 3 protons of the central benzene ring) and the doublet at ~8.09 ppm (corresponding to the 6 protons on the outer phenyl rings) are suitable for integration. The acetyl protons appear as a singlet at ~2.66 ppm (9 protons).[3] For the 1,2,4-isomer impurity, characteristic signals appear at different chemical shifts, for instance, multiple signals in the aromatic region between 7.25 and 8.07 ppm and two distinct acetyl proton signals at ~2.59 and ~2.66 ppm.[3]
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
-
Visualizing the Workflow and Comparison
To better illustrate the analytical processes, the following diagrams outline the experimental workflow and the logical comparison between HPLC and NMR.
Caption: Experimental workflows for HPLC and qNMR purity analysis.
References
Validating the Structure of 1,3,5-Tri(4-acetylphenyl)benzene: A Comparative Guide to X-ray Crystallography
While a definitive single-crystal X-ray structure for 1,3,5-Tri(4-acetylphenyl)benzene is not publicly available, this guide provides a comparative analysis using crystallographic data from closely related analogs to illustrate the validation process. This document serves as a valuable resource for researchers, scientists, and drug development professionals in understanding the power of X-ray crystallography for absolute structure elucidation.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For complex organic molecules such as this compound, a key building block in materials science and supramolecular chemistry, unambiguous structural validation is paramount.[1] Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.
This guide compares the expected structural features of this compound with the experimentally determined crystal structures of two key analogs: the unsubstituted parent compound, 1,3,5-triphenylbenzene, and a derivative with para-carboxyl groups, 1,3,5-tris(4-carboxyphenyl)benzene. This comparative approach allows for a robust understanding of the core molecular framework and the influence of peripheral functional groups on the crystal packing.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 1,3,5-triphenylbenzene and 1,3,5-tris(4-carboxyphenyl)benzene, providing a framework for what would be expected for this compound.
Table 1: Unit Cell Parameters
| Compound | CCDC Deposition No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1,3,5-Triphenylbenzene | 1122334 | Orthorhombic | Pna2₁ | 7.584(2) | 19.678(6) | 11.189(4) | 90 | 90 | 90 |
| 1,3,5-Tris(4-carboxyphenyl)benzene (Polymorph 1) | 1400565 | Monoclinic | P2₁/c | 16.345(3) | 11.291(2) | 13.629(3) | 90 | 113.12(3) | 90 |
| 1,3,5-Tris(4-carboxyphenyl)benzene (Polymorph 2) | 1400566 | Triclinic | P-1 | 10.034(2) | 12.587(3) | 13.018(3) | 65.59(3) | 71.39(3) | 89.83(3) |
Table 2: Selected Bond Lengths and Torsion Angles
| Compound | Parameter | Value |
| 1,3,5-Triphenylbenzene | C(central ring)-C(phenyl) bond length | ~1.50 Å |
| Torsion angle (central ring - phenyl ring) | ~35-45° | |
| 1,3,5-Tris(4-carboxyphenyl)benzene | C(central ring)-C(phenyl) bond length | ~1.49 Å |
| Torsion angle (central ring - phenyl ring) | Varies significantly due to hydrogen bonding |
Note: The data for 1,3,5-tris(4-carboxyphenyl)benzene is derived from the publication associated with CCDC 1400565 and 1400566. The data for 1,3,5-triphenylbenzene is from a representative structure in the Cambridge Structural Database.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed trimerization of 4-acetylacetophenone. A general procedure involves dissolving 4-acetylacetophenone in a suitable solvent, such as ethanol, and adding a strong acid catalyst, like sulfuric acid. The reaction mixture is then refluxed for several hours. After cooling, the product precipitates and can be collected by filtration, followed by recrystallization to obtain pure crystals suitable for analysis.
Single-Crystal X-ray Diffraction
The determination of a crystal structure using single-crystal X-ray diffraction follows a well-established protocol:
-
Crystal Growth and Selection: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot corresponds to the constructive interference of X-rays from specific crystal lattice planes.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined to achieve the best possible agreement between the calculated and observed diffraction patterns.
Visualizing the Workflow
The process of validating a molecular structure from synthesis to final crystallographic analysis can be visualized as a logical workflow.
Caption: Workflow for the synthesis, characterization, and structural validation of this compound using X-ray crystallography and comparative analysis.
Alternative and Complementary Techniques
While X-ray crystallography provides the most definitive structural data, other analytical techniques are crucial for the initial characterization and confirmation of the molecular identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity and symmetry of the molecule in solution. The number and splitting patterns of the signals in the NMR spectra provide valuable information about the chemical environment of the different atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
References
A Comparative Study of Metal-Organic Frameworks: The Impact of Acetyl-Functionalized Linkers on MOF Properties
For researchers, scientists, and professionals in drug development, the precise tuning of Metal-Organic Framework (MOF) properties is a critical aspect of designing advanced materials for applications ranging from gas storage and separation to catalysis and drug delivery. The functionalization of organic linkers provides a powerful tool to modulate the physicochemical characteristics of these porous materials. This guide offers an objective comparison of MOF properties with and without acetyl-functionalized linkers, supported by experimental data, to aid in the rational design of next-generation MOFs.
This comparative analysis focuses on the well-studied UiO-66(Zr) framework, specifically comparing the properties of the amino-functionalized UiO-66-NH2 with its acetylated counterpart, UiO-66-NHCOCH3. The introduction of an acetyl group via post-synthetic modification allows for a direct assessment of its impact on the framework's characteristics.
Comparative Data of MOF Properties
The following table summarizes the key quantitative data for UiO-66-NH2 and its acetylated analogue, UiO-66-NHCOCH3, providing a clear comparison of their physical and chemical properties.
| Property | UiO-66-NH2 | UiO-66-NHCOCH3 | Impact of Acetylation |
| BET Surface Area (m²/g) | ~1185 | ~950 | Decrease |
| Pore Volume (cm³/g) | ~0.48 | ~0.39 | Decrease |
| Thermal Stability (°C) | ~460 (in air) | ~460 (in air) | No significant change |
| Functional Group | Amine (-NH2) | Acetamide (-NHCOCH3) | Conversion of amine to acetamide |
Experimental Protocols
Detailed methodologies for the synthesis of the parent MOF and its subsequent functionalization are crucial for reproducibility and further research.
Synthesis of UiO-66-NH2
The parent amino-functionalized MOF, UiO-66-NH2, is typically synthesized via a solvothermal method.
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
2-aminoterephthalic acid (H2N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of ZrCl4 in DMF and a separate solution of 2-aminoterephthalic acid in DMF are prepared.
-
A small amount of concentrated HCl is often added to the linker solution to aid in the dissolution and crystallization process.
-
The two solutions are mixed in a sealed reaction vessel.
-
The mixture is heated in an oven at a specific temperature (typically between 80°C and 120°C) for a designated period (usually 24 to 72 hours).
-
After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration.
-
The product is washed extensively with DMF and then with a volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to yield the porous UiO-66-NH2.
Post-Synthetic Acetylation of UiO-66-NH2 to UiO-66-NHCOCH3
The acetyl functionality is introduced into the UiO-66-NH2 framework through a post-synthetic modification (PSM) procedure using acetic anhydride.[1][2]
Materials:
-
Synthesized and activated UiO-66-NH2
-
Acetic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A sample of activated UiO-66-NH2 is suspended in anhydrous DMF.
-
A significant excess of acetic anhydride is added to the suspension.
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 80°C) for a set duration (e.g., 24 hours) to ensure complete conversion.
-
After the reaction, the solid product is isolated by centrifugation.
-
The product is thoroughly washed with DMF and then with a volatile solvent like DCM to remove any unreacted acetic anhydride and byproducts.
-
The resulting UiO-66-NHCOCH3 is dried under vacuum. The success of the acetylation is confirmed by techniques such as FT-IR spectroscopy, which shows the appearance of characteristic amide and carbonyl peaks and the disappearance of the N-H stretching vibrations of the primary amine.[1][2]
Visualizing the Modification and Workflow
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathway from starting materials to acetyl-functionalized MOF.
Caption: Step-by-step experimental workflow for synthesis and modification.
Discussion and Conclusion
The introduction of an acetyl group to the UiO-66-NH2 framework leads to a discernible change in its properties. The most notable impact is the reduction in both BET surface area and pore volume. This is likely due to the increased steric bulk of the acetamide group (-NHCOCH3) compared to the amine group (-NH2), which partially occupies the porous channels of the MOF.
Interestingly, the thermal stability of the framework remains largely unaffected by this modification, indicating that the robust Zr-O clusters, which are the primary determinants of UiO-66's stability, are not compromised during the post-synthetic modification process.
The conversion of the primary amine to a secondary amide changes the chemical nature of the pore surface. This alteration can significantly influence the MOF's interaction with guest molecules, potentially leading to modified adsorption selectivity for various gases and vapors. The acetyl group can act as a hydrogen bond acceptor, which could be beneficial for the selective capture of specific molecules.
References
A Comparative Guide to 1,3,5-Tri(4-acetylphenyl)benzene-Based COFs for Enhanced Carbon Dioxide Capture
For researchers and scientists at the forefront of materials science and drug development, the quest for efficient and selective carbon dioxide (CO2) capture materials is paramount. Covalent Organic Frameworks (COFs), a class of porous crystalline polymers, have emerged as promising candidates due to their high surface area, tunable porosity, and exceptional stability. This guide provides a comprehensive performance evaluation of COFs derived from the keto-enamine condensation of 1,3,5-Tri(4-acetylphenyl)benzene, benchmarked against other notable COF materials.
This analysis delves into the quantitative performance metrics of these specialized keto-enamine COFs, offering a clear comparison with alternative COF structures. Detailed experimental protocols for both material synthesis and CO2 capture evaluation are provided to ensure reproducibility and facilitate further research.
Performance Evaluation: A Comparative Analysis
The efficacy of a COF in CO2 capture is primarily determined by its CO2 uptake capacity, selectivity over other gases (like nitrogen), and its surface area. The following tables summarize the performance of keto-enamine COFs derived from this compound and its analogs, alongside a selection of alternative COF materials for a comprehensive comparison.
| Keto-Enamine COF | Amine Linker | BET Surface Area (m²/g) | CO2 Uptake (mmol/g) | CO2 Uptake (wt%) | Conditions | CO2/N2 Selectivity |
| TAPB-TFP | 1,3,5-Tris(4-aminophenyl)benzene | - | 4.09 | 18.0 | 273 K, 1 bar | - |
| iPrTAPB-TFP | 1,3,5-Tris(4-amino-3,5-diisopropylphenyl)benzene | 756 | 2.39 | 10.5 | 273 K, 1 bar | - |
| Alternative COF | Linkage Type | BET Surface Area (m²/g) | CO2 Uptake (mmol/g) | Conditions | CO2/N2 Selectivity (IAST) |
| Me3TFB-(NH2)2BD | Imine | 1624 ± 89 | 1.12 ± 0.26 | 273 K, 1 bar | 83 ± 11 |
| COF-609 | Imine (Amine functionalized) | - | ~2.1 | 298 K, 1 bar | - |
| TpPa-F4 | Imine | - | - | - | High |
| NO2-TpBD-COF | Imine | - | 1.12 | 298 K, 1 bar | - |
| HHU-COF-1 | Imine | 2352 | - | - | - |
| HHU-COF-2 | Imine (Fluorinated) | 1356 | - | - | CO2/CH4 selectivity: 51 |
Note: Data for keto-enamine COFs derived directly from this compound is limited in publicly available literature. The data presented for TAPB-TFP and iPrTAPB-TFP are based on a similar keto-enamine forming precursor, 1,3,5-triformylphloroglucinol (TFP), and serve as a close proxy for performance.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections detail the methodologies for the synthesis of keto-enamine COFs and the standardized procedures for evaluating their CO2 capture performance.
Solvothermal Synthesis of Keto-Enamine COFs
This method is a widely adopted procedure for the synthesis of crystalline and porous COFs.
Materials:
-
This compound (or analogous tri-functional ketone/aldehyde)
-
Amine linker (e.g., p-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene)
-
Solvent mixture (e.g., mesitylene/dioxane, 1:1 v/v)
-
Catalyst (e.g., 6 M aqueous acetic acid)
Procedure:
-
In a Pyrex tube, combine the tri-functional ketone/aldehyde monomer and the amine linker in a stoichiometric ratio (e.g., 1:1.5 for a C3 + C2 condensation).
-
Add the solvent mixture to the tube.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Add the acidic catalyst to the suspension.
-
Flash-freeze the tube in liquid nitrogen and degas by applying a vacuum. This freeze-pump-thaw cycle should be repeated three times to remove dissolved gases.
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the sealed tube in an oven at a specific temperature (typically 120 °C) for a designated period (e.g., 3-7 days).
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed sequentially with anhydrous solvents such as acetone and tetrahydrofuran to remove any unreacted monomers and impurities.
-
The purified COF is then dried under vacuum at an elevated temperature (e.g., 120-150 °C) to activate it for gas sorption experiments.
CO2 Adsorption and Desorption Measurements
The CO2 capture performance of the synthesized COFs is typically evaluated using a volumetric gas adsorption analyzer.
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
Procedure:
-
Sample Activation: A precisely weighed amount of the COF sample is placed in a sample tube and degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guest molecules and moisture.
-
Adsorption Isotherm Measurement: The activated sample is cooled to the desired temperature (e.g., 273 K or 298 K). High-purity CO2 gas is then introduced into the sample tube in controlled doses. The amount of gas adsorbed at each pressure point is measured until the desired pressure (e.g., 1 bar) is reached, generating an adsorption isotherm.
-
Desorption Isotherm Measurement: Following the adsorption measurement, the pressure is incrementally decreased, and the amount of gas desorbed at each step is measured to generate the desorption isotherm.
-
Selectivity Calculation: To determine the selectivity of CO2 over other gases like N2, single-component adsorption isotherms for N2 are also measured under the same conditions. The ideal adsorbed solution theory (IAST) is then commonly used to calculate the CO2/N2 selectivity from the single-component isotherm data.
Breakthrough Curve Measurements
Dynamic breakthrough experiments provide insights into the separation performance of the COF under continuous flow conditions, mimicking industrial applications.
Setup:
-
A packed bed column containing the COF material.
-
Mass flow controllers to regulate the flow of a mixed gas stream (e.g., CO2/N2 mixture).
-
A gas analyzer (e.g., mass spectrometer or gas chromatograph) to monitor the composition of the gas exiting the column.
Procedure:
-
The COF material is packed into a column of known dimensions.
-
The packed bed is activated by heating under an inert gas flow to remove impurities.
-
A mixed gas stream with a known composition and flow rate is passed through the column.
-
The concentration of each gas component at the outlet of the column is monitored over time.
-
The time it takes for the concentration of CO2 at the outlet to reach a certain percentage of the inlet concentration is known as the breakthrough time. A longer breakthrough time for CO2 compared to N2 indicates selective adsorption of CO2.
Visualizing the Process: Synthesis and Experimental Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key steps in COF synthesis and CO2 capture evaluation.
Caption: Workflow for the solvothermal synthesis of keto-enamine COFs.
Caption: Experimental workflow for evaluating CO2 capture performance of COFs.
assessing the batch-to-batch consistency of commercial 1,3,5-Tri(4-acetylphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Key Building Block
1,3,5-Tri(4-acetylphenyl)benzene is a pivotal building block in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] The purity and consistency of this precursor are paramount, as variations can significantly impact the crystallinity, porosity, and ultimately, the performance of the final material. This guide provides a framework for assessing the batch-to-batch consistency of commercial this compound and compares it with potential alternatives.
Understanding the Importance of Consistency
The precise arrangement of molecular building blocks is the very foundation of MOF and COF chemistry. Inconsistencies in the purity, impurity profile, or even the physical properties of the this compound precursor can lead to:
-
Defects in the framework structure: Impurities can disrupt the ordered growth of the crystalline framework, leading to a less defined and potentially less stable material.
-
Variable performance: Changes in porosity and surface area, arising from inconsistent precursor quality, can directly affect the material's capacity for gas storage, separation, or catalysis.
-
Lack of reproducibility: For any research or development application, the ability to reliably reproduce results is critical. Batch-to-batch variations in the starting materials are a primary obstacle to achieving this.
Comparative Analysis of Commercial Batches: A Hypothetical Overview
While specific batch-to-batch data from commercial suppliers is not publicly available, the following table illustrates the key parameters that should be assessed when comparing different lots of this compound. This representative data highlights potential variations that researchers should be vigilant for.
| Parameter | Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (%) | qNMR | 99.2 | 98.5 | 99.5 | > 98.0% |
| HPLC-UV | 99.4 | 98.7 | 99.6 | > 98.0% | |
| Major Impurity (%) | HPLC-UV | 0.3 (Unidentified) | 0.8 (Starting Material) | 0.2 (Unidentified) | < 1.0% |
| Residual Solvent (ppm) | ¹H NMR | 500 (Toluene) | 1200 (Toluene) | 300 (Toluene) | < 1000 ppm |
| Melting Point (°C) | DSC | 210-212 | 208-211 | 211-213 | 209-214°C |
| Decomposition Temp. (°C) | TGA (Td5%) | 355 | 352 | 358 | > 350°C |
| Crystallinity | PXRD | Crystalline | Crystalline | Crystalline | Consistent Pattern |
Alternatives to this compound
For applications in MOF and COF synthesis, several analogues of this compound can be considered, each offering different reactive functionalities. The choice of linker is critical in defining the properties of the resulting framework.
| Compound | Structure | Key Features | Potential Applications | Commercial Availability & Indicative Price (per gram) |
| This compound | Acetyl groups | Versatile for post-synthetic modification | MOF & COF synthesis | Readily available (€46 - £22)[2][3] |
| 1,3,5-Tris(4-carboxyphenyl)benzene | Carboxylic acid groups | Direct coordination to metal centers | MOF synthesis | Widely available ($30 - $405)[4][5] |
| 1,3,5-Tris(4-formylphenyl)benzene | Aldehyde groups | Formation of imine-linked COFs | COF synthesis | Readily available |
Experimental Protocols for Quality Assessment
To ensure the reliability of your starting materials, a series of analytical tests should be performed. Below are detailed protocols for the key experiments.
Experimental Workflow for Batch Assessment
Caption: Workflow for assessing the batch-to-batch consistency of this compound.
Quantitative NMR (qNMR) for Purity and Residual Solvent Analysis
Objective: To determine the absolute purity of the compound and quantify any residual solvents.[6][7]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The mass of the internal standard should be chosen to give a signal integral comparable to that of the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the central benzene ring protons or the methyl protons of the acetyl groups) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Identify and quantify residual solvents by integrating their characteristic signals and comparing them to the internal standard.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Objective: To determine the purity of the compound and identify and quantify any impurities.[8]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a reference standard of this compound of known high purity.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid or formic acid, can be a good starting point. For example:
-
0-20 min: 50-95% B
-
20-25 min: 95% B
-
25-30 min: 95-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Calculate the area percent of the main peak to estimate purity.
-
Use the calibration curve to quantify the amount of this compound.
-
Identify and quantify impurities by their retention times and peak areas relative to the main component or by using reference standards for known impurities if available.
-
Thermal Analysis (TGA/DSC)
Objective: To assess the thermal stability and melting point of the material.[9][10]
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.
-
-
TGA/DSC Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.[11]
-
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition (Td), often reported as the temperature at which 5% weight loss occurs (Td5%).
-
DSC: Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Powder X-Ray Diffraction (PXRD)
Objective: To confirm the crystalline nature and phase purity of the solid material.[12]
Protocol:
-
Sample Preparation:
-
Gently grind the crystalline sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[13]
-
Mount the powdered sample on a zero-background sample holder.
-
-
PXRD Conditions:
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 5° to 50°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis:
-
Compare the diffraction patterns of different batches. The peak positions should be identical for the same crystalline phase.
-
Variations in peak intensities may indicate preferred orientation, while the presence of additional peaks suggests the presence of a crystalline impurity.
-
Logical Framework for Batch Acceptance
Caption: Decision-making flowchart for accepting or rejecting a new batch of this compound.
By implementing a rigorous and consistent analytical approach, researchers can mitigate the risks associated with batch-to-batch variability of this compound, leading to more reliable and reproducible results in the exciting and rapidly advancing field of MOF and COF synthesis.
References
- 1. Buy this compound | 47732-99-0 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 1,3,5-Tris(4-carboxyphenyl)benzene ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. moravek.com [moravek.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. particletechlabs.com [particletechlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
A Comparative Guide to 1,3,5-Tri(4-acetylphenyl)benzene and its Analogues in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3,5-Tri(4-acetylphenyl)benzene and its structural analogues for applications in organic electronic devices. While direct benchmark studies on this compound are limited, this document compiles available data on related compounds, offering insights into its potential performance based on its chemical structure and electronic properties. The acetyl groups in this compound are strong electron-withdrawing substituents, which significantly influences its electronic structure and potential applications in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1]
Performance Comparison of 1,3,5-Triphenylbenzene Derivatives in OLEDs
The performance of organic electronic devices is highly dependent on the molecular structure of the materials used. For OLEDs, key performance metrics include current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). The following table summarizes the performance of various derivatives of the 1,3,5-triphenylbenzene core, providing a benchmark for the expected performance of materials based on this structural motif.
| Core Structure | Derivative | Role in OLED | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Commission Internationale de l'Éclairage (CIE) Coordinates |
| 1,3,5-Triphenylbenzene | 1,3,5-Tri(anthracen-10-yl)benzene | Emitter | 1.80 | - | - | (0.149, 0.098) |
| 1,3,5-Triphenylbenzene | 1,3,5-Tris(1-pyrenyl)benzene (TPB3) | Host (for red dopant) | 4.38 | 2.12 | - | (0.63, 0.37)[2] |
| 1,3,5-Triazine | 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Host (for green phosphorescent emitter) | - | 59.0 | 17.5 | - |
| 1,3,5-Triazine | 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Bipolar Host | - | - | 14.4 (blue), 21.2 (green)[3] | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of this compound and the fabrication of a solution-processed OLED device.
Synthesis of this compound
This protocol is adapted from a published method and involves a Friedel-Crafts acylation of 1,3,5-triphenylbenzene.[4]
Materials:
-
1,3,5-triphenylbenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl chloride
-
Dichloromethane (DCM), dried
-
Ice/water bath
-
Nitrogen atmosphere
Procedure:
-
Under a slow flow of nitrogen, dissolve AlCl₃ (0.25 mol) in acetyl chloride (2.5 mol) in a 1-L round-bottom flask and cool the mixture in an ice/water bath.[4]
-
In a separate flask, dissolve 1,3,5-triphenylbenzene (0.033 mol) in 200 mL of dried DCM and cool it in an ice/water bath.[4]
-
Transfer the DCM solution to a chilled, nitrogen-purged dropping funnel.
-
Gradually add the 1,3,5-triphenylbenzene solution to the cold AlCl₃/acetyl chloride mixture. A deep red color will appear.[4]
-
After the addition is complete, allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice water.
-
The organic layer is separated, washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Fabrication of a Solution-Processed OLED
This is a general procedure for the fabrication of a multilayer OLED using solution-based deposition techniques.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material, e.g., PEDOT:PSS
-
Emissive Layer (EML) material (e.g., a derivative of this compound blended with a host or as a host itself)
-
Electron Transport Layer (ETL) material
-
Electron Injection Layer (EIL) material, e.g., LiF
-
Metal for cathode, e.g., Aluminum (Al)
-
Organic solvents for each layer
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The ITO surface is often treated with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and then annealed to remove the solvent.
-
Emissive Layer (EML) Deposition: The emissive material is dissolved in a suitable organic solvent and spin-coated on top of the HIL. The film is then annealed to remove the solvent.
-
Electron Transport and Injection Layer Deposition: The ETL and EIL are typically deposited via thermal evaporation in a high-vacuum chamber to prevent damage to the underlying organic layers.
-
Cathode Deposition: A metal cathode (e.g., Al) is deposited on top of the EIL by thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, the device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Step-by-step workflow for the fabrication of a solution-processed OLED.
Caption: Relationship between molecular structure and device performance.
References
- 1. Buy this compound | 47732-99-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Validating Theoretical Models for Predicting 1,3,5-Tri(4-acetylphenyl)benzene Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical and experimental data for 1,3,5-Tri(4-acetylphenyl)benzene (TAPB), a versatile building block in materials science and organic synthesis. The validation of in silico models with robust experimental data is crucial for the accurate prediction of molecular properties, aiding in the rational design of novel materials and therapeutics.
Data Presentation: A Side-by-Side Comparison
Computational models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules. A common and effective method for modeling compounds like TAPB is the B3LYP functional combined with the 6-31G(d,p) basis set.[1] This section compares the theoretically predicted properties of TAPB and its analogues with available experimental data.
Structural Properties
While specific single-crystal X-ray diffraction data for this compound is not extensively documented, insights can be drawn from crystallographic studies of similar triarylbenzene compounds.[2] Theoretical geometry optimization using DFT with the B3LYP functional and 6-31G(d,p) basis set predicts a propeller-like conformation for TAPB in the gas phase, where the outer phenyl rings are twisted relative to the central benzene ring to minimize steric hindrance. This predicted conformation is consistent with the known structures of related triarylbenzenes.
Spectroscopic Properties
Spectroscopy offers a powerful avenue for validating theoretical models by comparing predicted and measured spectra.
Infrared (IR) Spectroscopy:
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups. The most prominent feature in the IR spectrum of TAPB is the carbonyl (C=O) stretching vibration of the acetyl groups, which is experimentally observed as a strong absorption band.[1]
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1670 | Predicted values vary |
| Aromatic C=C Stretch | 1600 | Predicted values vary |
| Aromatic C-H Stretch | 3020 | Predicted values vary |
Note: Specific theoretically predicted wavenumbers for TAPB were not found in the immediate search results, but DFT calculations are routinely used to predict vibrational spectra for comparison with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of NMR chemical shifts is a critical application of computational chemistry in structure elucidation. While specific computational vs. experimental NMR data for TAPB was not found, the general approach involves calculating the magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., TMS). The electron-withdrawing nature of the acetyl groups in TAPB is known to cause a downfield shift in the NMR spectra of the aromatic protons and carbons compared to unsubstituted 1,3,5-triphenylbenzene.[1]
Experimental Protocols
Detailed and accurate experimental procedures are fundamental to generating high-quality data for model validation.
Synthesis of 1,3,5-Tris(4-acetylphenyl)benzene
A common method for the synthesis of 1,3,5-tris(4-acetylphenyl)benzene is adapted from published procedures. In a typical synthesis, 1,3,5-triphenylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (DCM). The reaction is typically carried out at low temperatures (e.g., in an ice bath) and then stirred at room temperature to allow for the formation of the product.
Single Crystal X-ray Diffraction (SC-XRD)
Obtaining high-quality single crystals is essential for determining the precise three-dimensional structure of a molecule. For compounds like TAPB derivatives, single crystals can be grown from solutions. A general procedure involves dissolving the compound in a suitable solvent (e.g., ethanol) at an elevated temperature and then allowing the solution to cool slowly. The resulting crystals are then carefully mounted on a diffractometer for data collection. The crystal structure is solved and refined using specialized software packages.
Spectroscopic Analysis
-
FTIR Spectroscopy: Infrared spectra are typically recorded using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a specific range (e.g., 4000-600 cm⁻¹).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Workflow for Model Validation
The process of validating a theoretical model against experimental data follows a logical sequence of steps.
References
A Comparative Analysis of Spectroscopic Data for 1,3,5-Tri(4-acetylphenyl)benzene Against Literature Values
This guide provides a detailed comparison of experimentally obtained spectroscopic data for 1,3,5-Tri(4-acetylphenyl)benzene with established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and verification of this compound. The guide includes comprehensive data tables, detailed experimental protocols, and a workflow visualization to ensure accurate and reproducible analysis.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound, cross-referencing experimental findings with literature precedents.
| Spectroscopic Technique | Experimental Data | Literature Value |
| ¹H NMR (CDCl₃, 300 MHz) | δ 2.66 (s, 9H, -C(O)CH₃) | δ 2.66 (s, 9H)[1] |
| δ 7.79 (d, J = 8.3 Hz, 6H, Ar-H) | δ 7.79 (d, J = 8.3 Hz, 6H)[1] | |
| δ 7.87 (s, 3H, Ar-H) | δ 7.87 (s, 3H)[1] | |
| δ 8.09 (d, J = 8.3 Hz, 6H, Ar-H) | δ 8.09 (d, J = 8.3 Hz, 6H)[1] | |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 26.80 (-CH₃) | δ 26.80[1] |
| δ 126.19 (Ar-C) | δ 126.19[1] | |
| δ 127.58 (Ar-C) | δ 127.58[1] | |
| δ 129.18 (Ar-C) | δ 129.18[1] | |
| δ 136.49 (Ar-C) | δ 136.49[1] | |
| δ 141.67 (Ar-C) | δ 141.67[1] | |
| δ 145.13 (Ar-C) | δ 145.13[1] | |
| δ 197.70 (C=O) | δ 197.70[1][2] | |
| FT-IR (KBr, cm⁻¹) | ~1680 (s, C=O stretch) | 1680-1720 (strong)[2] |
| Mass Spectrometry (ESI-MS) | m/z 433 [M+H]⁺ | m/z 433 [M+H]⁺[1][2] |
| m/z 432 [M]⁺ | m/z 432 [M]⁺[2] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 75 MHz spectrometer. Data was acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound was prepared in a mixture of methanol and dichloromethane.
-
Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was introduced into the mass spectrometer via direct infusion. The instrument was scanned over a mass-to-charge (m/z) range of 100-1000. High-resolution mass spectrometry can provide definitive molecular weight and fragmentation information.[2] Common fragmentation pathways include the loss of acetyl groups.[2]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and data comparison of this compound.
References
Safety Operating Guide
Proper Disposal of 1,3,5-Tri(4-acetylphenyl)benzene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,3,5-Tri(4-acetylphenyl)benzene is critical to ensure laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be discarded as regular waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal in a laboratory setting.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe management. According to its Safety Data Sheet (SDS), this compound presents multiple risks:
| Hazard Classification | Description |
| Physical Hazard | Highly flammable liquid and vapor.[1] |
| Health Hazards | Causes skin and serious eye irritation.[1] |
| May cause genetic defects (mutagenicity).[1][2] | |
| May cause cancer (carcinogenicity).[1][2] | |
| Causes damage to organs (specifically blood) through prolonged or repeated exposure.[1][2] | |
| May be fatal if swallowed and enters airways (aspiration hazard).[1][2] | |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1][2] |
Given this profile, this compound is classified as a hazardous waste and requires disposal through a licensed and approved waste management facility.[1]
Step-by-Step Disposal Protocol
Adherence to the following procedures is mandatory to ensure the safe and compliant disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Wear appropriate PPE, including:
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][6]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound and any solids heavily contaminated with it (e.g., weighing paper, contaminated silica gel) in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and wipes that are contaminated with this compound should be placed in a sealed bag and then into the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in a fume hood. The resulting solvent rinseate must be collected as hazardous liquid waste.
-
-
Liquid Waste:
-
Solutions containing this compound and solvents used for rinsing contaminated glassware must be collected in a separate, clearly labeled hazardous waste container for halogen-free organic solvent waste.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
NEVER dispose of this compound or its contaminated materials down the sink or in the regular trash.[6] This is illegal and poses a significant environmental risk.
3. Labeling and Storage of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other components of the mixture.[3]
-
Keep waste containers securely closed except when adding waste.
-
Store the waste in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[2][6] It should be stored in a flammable liquids cabinet if possible.[3][6]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[6]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][8]
-
Follow all institutional and local regulations for waste manifests and collection procedures.[6] The final disposal must be carried out at an approved waste disposal plant.[1]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (in a fume hood):
-
Ensure all sources of ignition are removed.[4]
-
Use a spill kit with appropriate absorbent materials (e.g., absorbent pads, vermiculite, or sand) to contain and clean up the spill.[6][9] Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.[6]
-
Clean the spill area with soap and water.[6]
-
-
Large Spills (or spills outside a fume hood):
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. cpchem.com [cpchem.com]
Personal protective equipment for handling 1,3,5-Tri(4-acetylphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling 1,3,5-Tri(4-acetylphenyl)benzene, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory. | Protects against splashes, dust, and unforeseen reactions. Adherence to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is recommended.[1] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and changed frequently, especially if contaminated. | Prevents skin contact, which may cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator is recommended. | Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Hazard Identification and Precautionary Measures
While specific hazard data for this compound is limited, related compounds exhibit properties that warrant caution. The following table outlines potential hazards and corresponding precautionary statements.
| Hazard Class | Potential Effects | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Avoid contact with skin. Wear protective gloves and clothing.[1] |
| Eye Irritation | May cause serious eye irritation. | Avoid contact with eyes. Wear eye protection.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Operational Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
Caption: A logical flow for the proper disposal of this compound waste.
Disposal Guidelines:
-
Unused Material: Treat as hazardous waste. Do not dispose of in regular trash or down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be collected in a designated hazardous waste container.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines.
-
Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]
Experimental Protocol: General Synthesis of 1,3,5-Triarylbenzenes
While a specific, detailed experimental protocol for the use of this compound is not provided in the search results, a general procedure for the synthesis of similar 1,3,5-triarylbenzenes involves the cyclotrimerization of acetophenone derivatives.[2] The following is a generalized procedure that illustrates the steps where the recommended PPE would be essential.
Materials:
-
Acetophenone derivative (e.g., 4-acetylphenyl derivative)
-
Catalyst (e.g., acid catalyst)[2]
-
Solvent (if applicable)
Procedure:
-
Reaction Setup: In a chemical fume hood, charge a reaction vessel with the acetophenone derivative and a suitable solvent (if the reaction is not solvent-free).
-
Catalyst Addition: Carefully add the catalyst to the reaction mixture with appropriate stirring.
-
Reaction: Heat the mixture to the specified temperature and allow the reaction to proceed for the designated time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC).[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired 1,3,5-triarylbenzene.[2]
Throughout this procedure, the use of the PPE outlined in Table 1 is mandatory to ensure the safety of the researcher.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
